2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodo-2-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-5(2-6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNGQZDNXUOHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling and Synthetic Dynamics of Substituted Pyrazole Acetic Acids
Topic: Physical and Chemical Properties of Substituted Pyrazole Acetic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted pyrazole acetic acids represent a privileged scaffold in medicinal chemistry and agrochemical development. Characterized by a five-membered diaza-heterocycle linked to a carboxylic acid moiety, these compounds serve as critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) like Lonazolac , selective COX-2 inhibitors, and CRTH2 antagonists.
This guide moves beyond basic textbook definitions to analyze the structural dynamics , regioselective synthesis , and reactivity profiles that dictate the success of this scaffold in drug discovery. It provides actionable protocols for overcoming the notorious N1 vs. N2 alkylation ambiguity and details the solubility behaviors critical for formulation.
Structural Dynamics and Tautomerism
The "Locked" Tautomer
Unsubstituted pyrazoles exist in a tautomeric equilibrium between 1H- and 2H- forms. However, the introduction of an acetic acid moiety at the nitrogen atom (N-alkylation) "locks" the annular tautomerism.
-
N1-Substitution: The acetic acid side chain is covalently bonded to one nitrogen, rendering the adjacent nitrogen (N2) "pyridine-like" with a localized lone pair.
-
Dipole Moment: The asymmetry induces a significant dipole moment, influencing solubility and binding affinity. The pyridine-like nitrogen acts as a hydrogen bond acceptor (HBA), while the carboxylic acid acts as both a donor and acceptor.
Crystal Packing and Hydrogen Bonding
In the solid state, these derivatives typically form centrosymmetric dimers via the carboxylic acid groups (
Physicochemical Profiling
Understanding the ionization behavior is critical for predicting oral bioavailability and formulation stability.
Acid-Base Dissociation (pKa)
Substituted pyrazole acetic acids are amphoteric but predominantly acidic in physiological ranges.
| Functional Group | Typical pKa Range | Mechanistic Insight |
| Carboxylic Acid (-COOH) | 3.5 – 4.8 | Similar to acetic acid. Electron-withdrawing groups on the ring (e.g., |
| Pyrazole Nitrogen (N2) | 1.5 – 2.5 (Conjugate Acid) | The pyridine-like nitrogen is weakly basic. Protonation requires highly acidic conditions (pH < 2). |
Solubility and Lipophilicity (LogP/LogD)
The solubility profile is highly pH-dependent, following a U-shaped curve or sigmoidal transition driven by ionization.
-
pH < 2 (Cationic): High solubility due to protonation of N2 (and -COOH).
-
pH 3–5 (Neutral): Minimum solubility. The molecule exists as a neutral species (or rarely zwitterionic if amino substituents are present). Precipitation risk is highest here.
-
pH > 6 (Anionic): High solubility due to carboxylate formation (
). This is the preferred form for oral formulations (e.g., Sodium salts).
Visualization: pH-Dependent Ionization Pathway
The following diagram illustrates the ionization states governing solubility.
Figure 1: Ionization states of pyrazole-1-acetic acid derivatives across the pH spectrum.
Synthetic Regiocontrol: The N-Alkylation Challenge
The most common synthetic route involves the alkylation of a substituted pyrazole with ethyl bromoacetate/chloroacetate. This is a non-trivial step. The pyrazole anion is an ambident nucleophile, leading to a mixture of 1,3- and 1,5-substituted isomers.
Mechanistic Drivers of Regioselectivity
-
Steric Hindrance (Major Factor): Alkylation preferentially occurs at the less sterically hindered nitrogen.
-
Example: In 3-methyl-5-phenylpyrazole, alkylation favors the nitrogen adjacent to the methyl group (yielding the 1,5-dimethyl-3-phenyl isomer) because the phenyl group blocks the other site.
-
-
Tautomeric Equilibrium: The population of the tautomers in solution (influenced by solvent polarity) dictates the initial nucleophilic attack.
Self-Validating Protocol: Regioselective N-Alkylation
Objective: Synthesis of Ethyl 3,5-dimethylpyrazole-1-acetate.
Reagents: 3,5-Dimethylpyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq),
Step-by-Step Workflow:
-
Activation: Dissolve 3,5-dimethylpyrazole in dry acetone. Add anhydrous
. Stir at RT for 30 mins to ensure deprotonation/activation. -
Addition: Add ethyl bromoacetate dropwise. Critical: Rapid addition can cause exotherms that degrade regioselectivity.
-
Reflux: Heat to reflux (
) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). -
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Hydrolysis (to Acid): Dissolve ester in THF/Water (1:1), add LiOH (2 eq). Stir 2h. Acidify with 1M HCl to pH 3.
-
Validation (The "Trust" Step):
-
NOE (Nuclear Overhauser Effect) NMR: This is the only definitive way to prove regiochemistry for asymmetric pyrazoles. Irradiate the
protons. -
Result: If you see enhancement of the C5-substituent signal, the alkylation occurred at N1. If you see enhancement of the C3-substituent, it is the other isomer.
-
Visualization: Synthetic Decision Tree
Figure 2: Decision logic for predicting regiochemical outcomes in pyrazole alkylation.
Chemical Reactivity & Functionalization
Once the scaffold is constructed, two primary zones of reactivity exist:
Zone A: The Carboxylic Acid Tail
Standard carboxylic acid transformations apply but require care to avoid decarboxylation.
-
Amide Coupling: Reaction with amines using EDC/HOBt or HATU yields amide derivatives (common in CRTH2 antagonists).
-
Esterification: Fischer esterification or alkylation.
-
Decarboxylation Risk: Pyrazole acetic acids can undergo thermal decarboxylation to form N-methyl pyrazoles if heated excessively (>150°C) without solvent, driven by the stability of the resulting neutral heterocycle.
Zone B: The Pyrazole Ring (C4 Position)
The C4 position is the most electron-rich site, susceptible to Electrophilic Aromatic Substitution (EAS) .
-
Halogenation: Reaction with NBS or NCS introduces Br or Cl at C4.
-
Vilsmeier-Haack Formylation: Introduces an aldehyde (-CHO) at C4, a versatile handle for further elaboration into chalcones (common in anti-inflammatory research).
Analytical Characterization Standards
To ensure scientific integrity, reported compounds must meet these characterization benchmarks:
| Method | Diagnostic Feature |
| 1H NMR | |
| 13C NMR | Carbonyl carbon (~170 ppm), |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Sharp C=O stretch (1700-1730 cm⁻¹). |
| Mass Spectrometry | ESI Negative Mode ( |
References
-
Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.
-
Foces-Foces, C., et al. (2001).[1] Structure of solid pyrazole-4-carboxylic acid: Hydrogen bonding and proton transfer. Journal of the American Chemical Society.
-
Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.
-
Abdel-Wahab, B. F., et al. (2012). Design and synthesis of novel pyrazole derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry.
-
Gao, Y., et al. (2008). Regioselectivity in the N-alkylation of 3(5)-substituted pyrazoles. Journal of Heterocyclic Chemistry.
Sources
Discovery and Initial Studies of Iodinated Pyrazole Compounds
Executive Summary
The incorporation of iodine into pyrazole scaffolds has evolved from a simple synthetic intermediate strategy to a pivotal design element in modern medicinal chemistry. Unlike its lighter halogen counterparts (F, Cl, Br), iodine offers unique "sigma-hole" electrostatics that facilitate high-affinity halogen bonding with protein targets.[1] This guide provides a comprehensive technical analysis of iodinated pyrazoles, covering their strategic value in drug design, regioselective synthetic methodologies, and validated experimental protocols for both stable and radioactive isotopes.[1]
The Strategic Value of Iodine in Pyrazole Scaffolds
Beyond Sterics: The Sigma-Hole Interaction
Classically, halogens were viewed primarily as hydrophobic, space-filling substituents.[1] However, in pyrazole drug discovery, iodine is increasingly utilized for its ability to form Halogen Bonds (XB) .[1]
-
Mechanism: Iodine is highly polarizable. When attached to an electron-withdrawing pyrazole ring, the electron density on the iodine atom becomes anisotropically distributed.[1] This creates a region of positive electrostatic potential on the extension of the C-I bond, known as the sigma-hole (
-hole) .[1] -
Binding Affinity: This positive patch acts as a Lewis acid, interacting strongly with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen lone pairs) in the binding pocket.
-
Comparison: The strength of this interaction generally follows the trend I > Br > Cl > F. In kinase inhibitors, replacing a chlorine with iodine can improve potency by 10–100 fold due to this specific directional interaction.
Metabolic Modulation
While iodine is heavy (
-
C4 Blocking: The C4 position of pyrazoles is electron-rich and prone to oxidative metabolism (CYP450). Iodination at C4 sterically and electronically occludes this site, extending the half-life (
) of the parent compound.[1]
Synthetic Methodologies & Regiocontrol[1][2]
Achieving the correct regioisomer is the primary challenge in pyrazole synthesis. The choice of method dictates whether the iodine installs at C4 (electrophilic) or C5 (lithiation).
Electrophilic Aromatic Substitution (SEAr) -> C4 Selectivity
The pyrazole ring is electron-rich, particularly at the C4 position.[1] Electrophilic iodine sources preferentially attack here.
-
Standard Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1]
-
Catalysts: Trifluoroacetic acid (TFA) or Ceric Ammonium Nitrate (CAN) are often required for electron-deficient pyrazoles (e.g., those with
groups).[1] -
Green Chemistry: Recent protocols utilize
with diphenyl diselenide ( ) catalysts to generate electrophilic iodine species in situ, avoiding toxic chlorinated solvents.
Lithiation-Trapping -> C5 Selectivity
Direct electrophilic attack rarely occurs at C5.[1] Accessing C5-iodopyrazoles requires a "deprotonation-trapping" strategy.[1]
-
Mechanism: Treatment with n-Butyllithium (n-BuLi) at low temperature (-78°C) selectively deprotonates the C5 position (the most acidic proton due to the inductive effect of the adjacent nitrogen).[1]
-
Trapping: The resulting lithiated species is quenched with elemental iodine (
). -
Prerequisite: The N1 nitrogen must be substituted (e.g., N-aryl or N-alkyl) to prevent N-deprotonation.[1]
Visualization: Synthetic Decision Tree
Caption: Decision tree for regioselective synthesis of iodinated pyrazoles (C4 vs. C5 pathways).
Experimental Protocols
Protocol A: C4-Iodination using NIS (Standard)
Application: General synthesis of 4-iodopyrazoles from 1H-pyrazoles.[1]
Causality: Acetonitrile is used as a polar aprotic solvent to stabilize the transition state; NIS provides a mild source of iodonium (
-
Preparation: Dissolve the starting pyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.5 M concentration].
-
Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature.
-
Note: If the substrate is electron-poor (e.g., contains
), add 10 mol% TFA to catalyze the reaction.[1]
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] Look for the disappearance of the starting material peak.
-
Workup: Dilute with EtOAc. Wash with 10%
(sodium thiosulfate) to quench excess iodine (indicated by fading of yellow color). Wash with brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Protocol B: Radioiodination via Destannylation ( )
Application: Synthesis of SPECT/PET imaging agents. Causality: Oxidative iododestannylation is the gold standard for high specific activity. The tributyltin group acts as a "super-leaving group," ensuring regiospecificity.
-
Precursor: Synthesize the tributylstannyl-pyrazole precursor (e.g., 4-(tributylstannyl)-1-methylpyrazole).
-
Oxidation: To a vial containing the precursor (50 µg) in EtOH, add
solution. -
Initiation: Add Chloramine-T (10 µL, 1 mg/mL aqueous solution).
-
Quenching: After 5 minutes at RT, add sodium metabisulfite (
) to stop the oxidation. -
Purification: Pass through a C18 Sep-Pak cartridge to remove unreacted tin precursor and free iodine.
Structural Activity Relationships (SAR) & Biological Validation[1]
Iodinated pyrazoles have shown distinct efficacy profiles compared to their chloro/bromo analogs.
Kinase Inhibition Profile
In JNK3 and p38 MAP kinase inhibitors, the iodine atom at the pyrazole C4 position often serves as a "selectivity filter."
| Compound Variant | Substituent (C4) | IC50 (JNK3) | IC50 (p38) | Mechanism of Improvement |
| Compound 1a | -H | > 10 µM | > 10 µM | Lack of pocket filling.[1] |
| Compound 1b | -Cl | 120 nM | 450 nM | Hydrophobic fit.[1] |
| Compound 1c | -I (Iodine) | 12 nM | 85 nM | Halogen Bond (I...O=C) with gatekeeper residue.[1] |
Antimicrobial Activity
Recent studies on 4-iodopyrazole derivatives (e.g., 1-aryl-4-iodo-pyrazoles) demonstrate significant bacteriostatic activity against S. aureus.[1]
-
Data: MIC values for iodinated derivatives are frequently 2-4x lower (more potent) than their chlorinated counterparts.[1]
-
Hypothesis: The increased lipophilicity (higher logP) of the iodine enhances cell membrane permeability, while the sigma-hole allows for tighter binding to bacterial enzyme targets.[1]
Visualization: The Sigma-Hole Mechanism[1]
Caption: Mechanism of Halogen Bonding (XB) where the iodine sigma-hole interacts with a protein target.[1]
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Iodination of Pyrazoles for Researchers. Link[1]
-
Vulpetti, A., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI Molecules. Link[1][5]
-
Cooper, G. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. Journal of Chemical Physics. Link[1]
-
Swiatek, K., et al. (2014). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. RSC Advances. Link
-
Peglow, T. J., et al. (2024).[6] Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System. Chemistry – An Asian Journal.[6][7] Link[1]
-
Motaleb, M. A., et al. (2012).[8] Oxidative radioiodination of aripiprazole by chloramine-T. Journal of Radioanalytical and Nuclear Chemistry. Link
-
Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals. In Textbook of Radiopharmacy. Link[1]
Sources
- 1. Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead - Arabian Journal of Chemistry [arabjchem.org]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: Theoretical Characterization of 4-Halogenated Pyrazoles
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib and Rimonabant. Halogenation at the 4-position (4-F, 4-Cl, 4-Br, 4-I) offers a unique vector to modulate lipophilicity, metabolic stability, and non-covalent interactions.
This guide provides a rigorous theoretical framework for characterizing 4-halogenated pyrazoles. Unlike standard organic molecules, these systems exhibit complex tautomeric equilibria and distinct
Electronic Architecture & Tautomeric Equilibrium
The Tautomer Challenge
Pyrazoles exist in a dynamic equilibrium between two annular tautomers: 1H-pyrazole and 2H-pyrazole. For 4-substituted pyrazoles, this equilibrium is influenced by the electronic nature of the substituent.[1]
-
Mechanism: The proton transfer occurs intermolecularly in the solid state (via oligomers) or solvent-assisted in solution.
-
Halogen Effect: While 4-halogenation exerts an inductive electron-withdrawing effect (-I), it also offers mesomeric donation (+M). Theoretical studies indicate that the energy barrier between tautomers is low, necessitating Boltzmann weighting for accurate property prediction.
Computational Directive:
Do not rely on a single static structure. You must calculate the Boltzmann distribution of both tautomers in the target solvent.
Diagram 1: Tautomeric Equilibrium Workflow
Caption: Workflow for determining the dominant tautomeric species in solution using implicit solvation models.
The Sigma-Hole & Halogen Bonding[2][3][4]
The defining feature of 4-halogenated pyrazoles—particularly 4-Br and 4-I variants—is the Halogen Bond (XB) . This is a highly directional non-covalent interaction (
The Mechanism
The halogen atom is not uniformly negative.[2][3]
-
Equatorial Region: High electron density (negative potential).
-
Axial Region (The
-hole): A region of positive electrostatic potential directly along the C-X bond axis, opposite the carbon.
Quantitative Assessment ( )
The strength of the halogen bond correlates linearly with the magnitude of the maximum positive electrostatic potential (
Trend in 4-Halo Pyrazoles:
-
4-F: Negligible
-hole. Acts purely as an H-bond acceptor. -
4-Cl: Weak
-hole. -
4-Br: Moderate
-hole. -
4-I: Strong
-hole (High ). Capable of displacing water in hydrophobic pockets.
Diagram 2: Sigma-Hole Interaction Logic
Caption: Mechanistic representation of the sigma-hole interaction between a 4-halopyrazole and a biological nucleophile.
Computational Protocol (Step-by-Step)
To ensure scientific integrity and reproducibility, the following protocol utilizes dispersion-corrected DFT, which is critical for modeling the weak London forces inherent in halogen bonding.
Step 1: Geometry Optimization[5]
-
Software: Gaussian 16 / ORCA 5.0
-
Functional:
B97X-D or M06-2X .-
Rationale: Standard B3LYP fails to describe dispersion forces accurately, leading to errors in halogen bond lengths and energies.
B97X-D includes long-range dispersion corrections.
-
-
Basis Set:
-
For C, H, N, F, Cl: 6-311++G(d,p) or aug-cc-pVTZ .
-
For Br, I: aug-cc-pVTZ-PP (with pseudopotential).
-
Rationale: Iodine requires an Effective Core Potential (ECP) to account for relativistic effects.
-
Step 2: Electrostatic Potential (ESP) Mapping
To quantify the
-
Generate the electron density (
) from the optimized geometry. -
Map the electrostatic potential onto the 0.001 a.u. isodensity surface.[2]
-
Locate the local maximum (
) along the C-X bond extension.
Step 3: Natural Bond Orbital (NBO) Analysis
Perform NBO analysis to calculate the
Where
Data Presentation & Reactivity Indices
When characterizing these compounds, summarize the global reactivity descriptors derived from Frontier Molecular Orbitals (FMO).
Table 1: Theoretical Descriptors for 4-Halogenated Pyrazoles (Template)
| Descriptor | Symbol | Formula | Physical Significance |
| Chemical Hardness | Resistance to charge transfer; correlates with metabolic stability. | ||
| Electrophilicity | Propensity to accept electrons (Michael acceptor potential). | ||
| Sigma-Hole Max | ESP Max (kcal/mol) | Strength of Halogen Bond donor capability. | |
| C-X Bond Length | Å | Indicator of bond order and potential for oxidative addition. |
Diagram 3: Comprehensive Characterization Workflow
Caption: End-to-end computational workflow for deriving actionable medicinal chemistry data from 4-halopyrazoles.
Case Study: 4-Fluoro vs. 4-Iodo
To illustrate the practical application of these calculations, we compare the extremes of the series.
-
4-Fluoro-1H-pyrazole:
-
Theory: High electronegativity of F pulls electron density, but the lack of polarizability prevents
-hole formation. -
Result:
is often negative or neutral. It functions as a bioisostere for H or OH, altering pKa without introducing new directional interactions. -
Application: Metabolic blocking of the C4 position.
-
-
4-Iodo-1H-pyrazole:
-
Theory: High polarizability of Iodine creates a massive
-hole. -
Result:
is strongly positive (>20 kcal/mol depending on environment). -
Application: Used to target carbonyl backbone oxygens in kinases (e.g., hinge region binding), often increasing potency by 10-100x compared to the fluoro-analog.
-
References
-
Walker, N. R., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics.
-
Viciu, M. S., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals.
-
Alkorta, I., & Elguero, J. (2020). "Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state." New Journal of Chemistry.
-
Politzer, P., et al. (2013). "Sigma-hole interactions of halogen, chalcogen, pnictogen and tetrel atoms." Journal of Molecular Modeling.
-
Kozuch, S., & Martin, J. M. (2013). "Halogen bonding: the sigma-hole." WIREs Computational Molecular Science.
Sources
Methodological & Application
Application Note: Protocol for Palladium-Catalyzed Cross-Coupling of 4-Iodopyrazoles
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Ruxolitinib (Jakafi) and Crizotinib (Xalkori). The 4-position of the pyrazole ring offers a critical vector for structural diversification. While 4-iodopyrazoles are highly reactive electrophiles due to the weak C–I bond, their application in palladium-catalyzed cross-coupling (Suzuki-Miyaura) is frequently complicated by the Lewis basicity of the pyrazole nitrogens and the acidity of the N–H bond (pKa ~14).
This guide provides two distinct protocols:
-
Protocol A (Robust): For N-protected substrates, utilizing a ferrocenyl-palladium system for maximum reproducibility.
-
Protocol B (Advanced): For N-unprotected substrates, utilizing a dialkylbiaryl phosphine precatalyst to bypass protection/deprotection steps.
Strategic Analysis & Mechanistic Grounding
The "Nitrogen Problem" vs. The "Iodide Advantage"
The primary challenge in coupling 4-iodopyrazoles is not the oxidative addition step—iodides are among the most reactive electrophiles for Pd(0)—but rather the catalyst poisoning caused by the pyrazole nitrogen.
-
The Trap: In unprotected pyrazoles, the N-H functionality can deprotonate under basic coupling conditions, forming a pyrazolate anion that binds tightly to the Pd(II) center, arresting the catalytic cycle (acting as a "sink").
-
The Solution: We utilize specific ligand architectures (bulky phosphines like XPhos) or protecting groups (THP, SEM, Boc) to sterically shield the metal center from nitrogen coordination.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Boronate Pathway" where the base activates the boronic acid before transmetallation.
Figure 1: Catalytic cycle emphasizing the oxidative addition of the iodide and the critical transmetallation juncture.
Experimental Protocols
Protocol A: The "Gold Standard" (N-Protected Substrates)
Target Audience: Process chemists requiring high reproducibility and scalability. Substrate Scope: N-Methyl, N-Boc, N-THP, or N-SEM 4-iodopyrazoles.
Rationale: We utilize Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride). The large bite angle of the dppf ligand imparts thermal stability, preventing catalyst decomposition (Pd black formation) even at the elevated temperatures required for sterically hindered boronic acids.
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-iodopyrazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Solvation: Add DME (4 mL) and deionized water (1 mL).
-
Note: The biphasic nature is crucial. The water dissolves the inorganic base, while DME solubilizes the organics.
-
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes.
-
Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol) quickly under positive inert gas pressure. Cap the vial immediately.
-
Reaction: Heat the block to 85°C. Stir vigorously (800 rpm) to ensure phase mixing.
-
Monitoring: Check TLC at 2 hours. The starting iodide (Rf ~0.6 in 30% EtOAc/Hex) should disappear.
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.[4][5]
Protocol B: Advanced Direct Coupling (N-Unprotected Substrates)
Target Audience: Discovery chemists needing rapid library synthesis without protection/deprotection steps. Substrate Scope: 4-Iodo-1H-pyrazole (Free NH).
Rationale: Standard catalysts fail here due to pyrazolate poisoning. We employ XPhos Pd G3 (Third Generation Buchwald Precatalyst). The bulky biaryl phosphine (XPhos) prevents the formation of inactive palladium-pyrazolate oligomers and facilitates reductive elimination.
Materials:
-
4-Iodo-1H-pyrazole (1.0 equiv)[6]
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)[6]
Step-by-Step Methodology:
-
Charge: Add 4-iodo-1H-pyrazole (1.0 mmol), boronic acid (1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol) to a vial.
-
Note: Higher base equivalents are required to neutralize the acidic N-H proton.
-
-
Solvation & Degas: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 10 mins.
-
Catalyst Addition: Add XPhos Pd G3 (17-34 mg).
-
Reaction: Heat to 100°C for 4–12 hours.
-
Observation: The reaction mixture may turn dark orange/brown; this is normal for Buchwald precatalysts.
-
-
Workup (pH Adjustment): Upon cooling, carefully adjust the pH of the aqueous layer to ~6-7 using 1M HCl before extraction.
-
Why: The product will be an anion (pyrazolate) at high pH and will remain in the water layer if not neutralized.
-
Optimization & Troubleshooting (Self-Validating Systems)
Use this decision tree to optimize conditions if the standard protocols yield <50%.
Figure 2: Logical flow for troubleshooting reaction failure modes.
Troubleshooting Data Table
| Observation | Diagnosis | Corrective Action | Mechanism of Failure |
| Black Precipitate | Pd Colloids | Add more ligand (PPh₃) or switch to Pd(dppf)Cl₂. | Ligand dissociation leads to inactive Pd(0) aggregation. |
| Start Material (SM) Only | Catalyst Poisoning | Use Protocol B (XPhos) or protect Nitrogen. | Pyrazole N binds Pd(II), blocking transmetallation. |
| Product + H-Pyrazole | Protodehalogenation | Reduce temp to 60°C; switch solvent to Toluene. | β-hydride elimination or H-abstraction from solvent. |
| Low Yield (Unprotected) | Product in Aqueous | Acidify aqueous layer to pH 5-6 before extraction. | Product exists as water-soluble pyrazolate salt at pH > 10. |
References
-
Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
Suzuki Coupling Mechanism: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
-
Unprotected Heterocycle Coupling: Billingsley, K., & Buchwald, S. L. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[7] Journal of the American Chemical Society, 2007.
-
XPhos Catalyst Utility: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
Sources
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Applications of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid in kinase inhibitor synthesis
Application Note: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid in Kinase Inhibitor Synthesis
Part 1: Executive Summary & Strategic Utility
2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (and its tautomeric equivalent, 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)acetic acid) represents a "Privileged Scaffold" in modern kinase inhibitor discovery. Its structural geometry allows for orthogonal functionalization , making it an ideal core for Fragment-Based Drug Design (FBDD).
In the context of ATP-competitive kinase inhibition (Type I and Type II), this molecule functions as a bifunctional linker:
-
The C4-Iodine Motif: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach the "Hinge Binder" (the moiety that mimics adenine).
-
The C3/C5-Acetic Acid Motif: A versatile linker for amide coupling to attach the "Solvent-Exposed Tail" (solubilizing groups like morpholine or piperazine) or for cyclization to form fused bicyclic systems (e.g., pyrazolo[4,3-c]pyridines).
This guide details the synthesis of a high-potency "Model Kinase Inhibitor" utilizing this scaffold, emphasizing the "Tail-First" synthetic strategy to maximize yield and purity.
Part 2: Scientific Rationale & Mechanism
The "Tail-First" vs. "Head-First" Strategy
When building inhibitors around a central pyrazole core, the order of operations is critical.
-
Head-First (Coupling then Amidation): Performing Suzuki coupling first can lead to protodeboronation side reactions or catalyst poisoning by the free acid.
-
Tail-First (Amidation then Coupling): We recommend converting the acetic acid to an amide first. This protects the acidic functionality, improves solubility in organic solvents (DCM/DMF), and prevents catalyst interference during the subsequent Suzuki coupling.
Mechanistic Insight: The Iodine "Hotspot"
The iodine atom at the 4-position of the pyrazole ring is electronically activated by the adjacent nitrogen atoms. This makes it significantly more reactive than corresponding bromides, allowing for milder Suzuki coupling conditions (lower temperature, lower catalyst loading) which preserves sensitive functional groups on the complex "Head" pieces.
Part 3: Detailed Experimental Protocols
Workflow Overview
-
Step 1 (Tail Attachment): Amide coupling of the acetic acid with N-Methylpiperazine.
-
Step 2 (Core Construction): Suzuki-Miyaura coupling of the 4-iodo intermediate with an Indazole Boronic Acid (Hinge Binder).
Protocol 1: Synthesis of the Amide Intermediate (Tail Attachment)
Objective: To mask the carboxylic acid and attach the solubilizing group.
Reagents:
-
Substrate: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (1.0 eq)
-
Amine: N-Methylpiperazine (1.2 eq)
-
Coupling Agents: HATU (1.2 eq), DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolution: Charge a round-bottom flask with 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (1.0 g, 3.76 mmol) and anhydrous DMF (10 mL). Stir under Nitrogen at Room Temperature (RT).
-
Activation: Add DIPEA (1.96 mL, 11.28 mmol) followed by HATU (1.71 g, 4.51 mmol). Stir for 15 minutes to form the active ester. Note: The solution should turn slightly yellow.
-
Addition: Dropwise add N-Methylpiperazine (0.50 mL, 4.51 mmol).
-
Reaction: Stir at RT for 4 hours. Monitor by LC-MS (Target Mass: ~348 amu).
-
Workup: Dilute with EtOAc (50 mL) and wash with saturated NaHCO₃ (3x) and Brine (1x). Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (DCM:MeOH 95:5).
-
Expected Yield: 85-92%
-
Appearance: Off-white solid.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling (Head Attachment)
Objective: To couple the 4-iodo core with the kinase hinge-binding motif.
Reagents:
-
Substrate: Amide Intermediate from Protocol 1 (1.0 eq)
-
Boronate: (1H-Indazol-5-yl)boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the Amide Intermediate (100 mg, 0.29 mmol), Indazole Boronic Acid (56 mg, 0.35 mmol), and Cs₂CO₃ solution (0.43 mL).
-
Solvent: Add 1,4-Dioxane (3 mL). Sparge with Argon for 5 minutes to remove oxygen (Critical for Pd cycle).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (12 mg, 0.015 mmol) quickly and seal the vessel.
-
Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in Microwave).
-
Workup: Filter through a Celite pad, washing with MeOH. Concentrate filtrate.
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Expected Yield: 65-75%
-
Part 4: Data & Visualization
Reaction Optimization Data (Suzuki Coupling)
Table 1: Optimization of conditions for coupling 4-iodopyrazole-acetamide with Indazole-boronate.
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 100 | 45 | Significant de-iodination observed. |
| 2 | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 90 | 62 | Good conversion, difficult purification. |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 78 | Cleanest profile; minimal homocoupling. |
| 4 | Pd₂dba₃/SPhos | K₂CO₃ | DMF | 120 (MW) | 70 | Fast reaction but lower yield due to degradation. |
Synthetic Pathway Diagram
Caption: Figure 1. "Tail-First" synthetic route for generating pyrazole-based kinase inhibitors. The acetic acid moiety is functionalized first to prevent catalyst poisoning in the subsequent Palladium-catalyzed step.
Part 5: References
-
National Institutes of Health (NIH). (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
MDPI. (2022).[1] Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Derivatives. Retrieved from [Link]
Sources
Derivatization of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid for biological screening
Application Note: Dual-Handle Derivatization of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid for Biological Screening
Abstract & Strategic Overview
The scaffold 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid represents a high-value "dual-handle" building block for Fragment-Based Drug Discovery (FBDD).[1] Its structural utility lies in the orthogonality of its functional groups: the C3-acetic acid tail provides a vector for solubility and solvent interactions (often binding to ribose/solvent fronts in kinase pockets), while the C4-iodide serves as a reactive electrophile for installing hydrophobic pharmacophores via palladium-catalyzed cross-coupling.[1]
This guide outlines a validated workflow for derivatizing this scaffold to generate focused libraries targeting kinases (e.g., MAPK, CDK) and inflammatory mediators (e.g., COX-2) .[1]
Key Chemical Advantages:
-
N-Methylation: Locks the pyrazole tautomer, simplifying NMR interpretation and preventing N-acylation side reactions.[1]
-
C4-Iodide: Highly reactive in Suzuki-Miyaura and Sonogashira couplings, superior to bromides for difficult substrates.[1]
-
C3-Acid: Amenable to rapid amide coupling for modulating physicochemical properties (LogP, tPSA).[1]
Strategic Derivatization Workflow
To maximize library diversity, we recommend a "Solubility-First" approach (Route A).[1] By functionalizing the carboxylic acid first (Amidation), you establish a stable, soluble core before subjecting the valuable iodide to transition-metal catalysis.[1]
Figure 1: Divergent synthesis strategy.[1] Route A is preferred to prevent catalyst poisoning by the free acid and to improve solubility during the cross-coupling step.
Protocol 1: The Acid Handle (Amidation)[1]
Objective: Install diverse amine "tails" to modulate solubility and target interaction. Chemistry: HATU-mediated coupling is selected over EDC/NHS for its higher conversion rates with sterically hindered amines and faster kinetics in library formats [1].
Reagents & Setup
-
Substrate: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (0.1 M in DMF).
-
Amines: Diverse set (aliphatic, aromatic, heteroaromatic) (0.1 M in DMF).[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: Anhydrous DMF.
Step-by-Step Procedure (96-Well Plate Format)
-
Dispensing: Add 50 µL of the Scaffold stock (5 µmol) to each well of a deep-well polypropylene plate.
-
Activation: Add 55 µL of HATU solution (0.11 M in DMF, 1.1 equiv) followed by 10 µL of DIPEA (2.0 equiv). Shake for 2 minutes at 800 rpm.
-
Expert Note: Pre-activation of the acid prevents amine reactivity issues, though HATU is fast enough that simultaneous addition is often acceptable.
-
-
Amine Addition: Add 55 µL of the respective Amine stock (1.1 equiv).
-
Incubation: Seal the plate and shake at Room Temperature for 4 hours .
-
QC Check: LC-MS should show >90% conversion to the amide (M+H).[2] The Iodine isotope pattern (M, M+2 not applicable for I, but mass defect is distinct) confirms the handle is intact.
-
-
Workup (Solid Phase Extraction - SPE):
-
Dilute reaction with 200 µL EtOAc.
-
Wash with 200 µL 5% NaHCO3 (removes unreacted acid/HATU byproducts).
-
Wash with 200 µL 1M HCl (removes unreacted amine).
-
Evaporate solvent to yield the 4-Iodo-Amide Intermediate .
-
Protocol 2: The Pharmacophore Handle (Suzuki-Miyaura Coupling)
Objective: Install the primary pharmacophore (Aryl/Heteroaryl group) at the C4 position. Chemistry: 4-Iodopyrazoles are highly reactive.[1][3] We utilize a Microwave-Assisted protocol using Pd(dppf)Cl2 to minimize de-iodination side reactions [2].
Reagents & Setup
-
Substrate: 4-Iodo-Amide Intermediate (from Protocol 1).
-
Boronic Acids: Diverse Aryl/Heteroaryl boronic acids/esters.
-
Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).[1]
-
Why: Robust against air and moisture compared to Pd(PPh3)4.[1]
-
-
Base: 2M Aqueous Cs2CO3.
Step-by-Step Procedure
-
Preparation: Dissolve the 4-Iodo-Amide intermediate (approx. 5 µmol) in 300 µL 1,4-Dioxane .
-
Reagent Addition:
-
Add 1.5 equiv of Boronic Acid.
-
Add 5 mol% Pd(dppf)Cl2 catalyst.
-
Add 50 µL of 2M Cs2CO3 (aq).
-
-
Inertion: Purge the headspace with Nitrogen or Argon for 30 seconds. (Critical to prevent homocoupling of boronic acids).
-
Reaction:
-
Microwave: Heat to 100°C for 20 minutes .
-
Thermal (Alternative): Heat to 85°C for 4 hours in a sealed block.
-
-
Scavenging (Crucial for Screening):
-
Add SiliaMetS® Thiol or equivalent metal scavenger resin (20 mg) to the reaction mixture and shake for 1 hour. This removes residual Palladium which can give false positives in biological assays.
-
-
Filtration & Drying: Filter to remove resin/salts and concentrate.
Library Validation & QC
For biological screening, compound purity must exceed 90%.[1]
| Test | Method | Acceptance Criteria |
| Identity | LC-MS (ESI+) | [M+H]+ ± 0.4 Da.[1] Distinct isotope pattern if Cl/Br introduced. |
| Purity | UPLC (254 nm) | > 90% Area Under Curve (AUC).[1] |
| Pd Content | ICP-MS | < 10 ppm (Critical for kinase assays).[1] |
| Solubility | DMSO Stock | Clear solution at 10 mM. |
Troubleshooting Table:
| Observation | Probable Cause | Solution |
| Protodeiodination (Iodine replaced by H) | Overheating or excess reduction.[1] | Lower Temp to 80°C; Switch solvent to Toluene/EtOH. |
| Low Amide Yield | Steric hindrance of amine. | Switch to HOAt/EDC or use Acid Chloride activation (SOCl2). |
| Black Precipitate in Assay | Residual Palladium. | Increase Scavenger Resin incubation time or use reverse-phase prep-HPLC. |
Biological Context & Pathway Visualization
These derivatives typically target the ATP-binding pocket of kinases or the cyclooxygenase channel of COX-2 . The pyrazole nitrogen (N2) often serves as a hydrogen bond acceptor for the hinge region of kinases [3].
Figure 2: Mechanism of Action. The pyrazole core mimics the adenine ring of ATP, blocking catalytic activity.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1][5] Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.[5] Link
-
Li, H., et al. (2012). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1][4] Journal of Chemical Research. Link
-
Bekhit, A. A., et al. (2015).[1] Pyrazole derivatives as promising anti-inflammatory agents.[8][9][10] European Journal of Medicinal Chemistry, 97, 34-43. Link
-
BenchChem. (2025).[1][3][6] Application Notes for Suzuki Coupling of 4-Iodopyrazoles. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synplechem.com [synplechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid as a fragment in drug discovery
Application Note: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid in Fragment-Based Lead Discovery (FBLD)
Executive Summary
This guide details the application of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (referred to herein as IMP-Acid ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple aromatic fragments, IMP-Acid offers a dual-vector elaboration system :
-
The C4-Iodine Handle: A reactive "warhead" for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to access hydrophobic protein pockets.
-
The C3-Acetic Acid Tail: A solubilizing motif that serves as a linker for library generation via amide coupling or as an anchor for solvent-exposed interactions.
-
The Heavy Atom Effect: The iodine atom facilitates experimental phasing (SAD/SIR) in X-ray crystallography, making this fragment a "self-reporting" probe for cryptic binding sites.
Chemical Profile & Structural Logic
Compound: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid IUPAC Synonym: 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)acetic acid (Renumbered based on N-methyl priority) Molecular Weight: ~266.04 g/mol Physical State: Off-white to pale yellow solid
Physicochemical Advantages
| Property | Value/Description | Impact on FBDD |
| Heavy Atom (I) | Z = 53 | Enables SAD Phasing (Single-wavelength Anomalous Dispersion) to solve crystal structures without selenomethionine substitution. |
| C-I Bond Energy | ~57 kcal/mol | Weaker than C-Br or C-Cl, allowing highly selective oxidative addition by Pd(0) catalysts under mild conditions. |
| Acid Moiety | pKa ~4.5 | Provides high aqueous solubility at physiological pH (buffer), preventing aggregation common in hydrophobic fragment screens. |
| Vector Geometry | ~120° angle | The I-C4...C3-Acid vectors are roughly 120° apart, allowing simultaneous exploration of deep pockets and solvent fronts. |
Application I: Crystallographic Fragment Screening
The "Universal Fragment" Concept: Halogenated pyrazoles are known as "universal fragments" due to their ability to bind diverse protein hotspots (e.g., HIV-1 RT, Endonuclease). The iodine atom acts as a distinct anomalous scatterer.
Protocol: Soaking & Phasing
-
Objective: Identify cryptic binding sites using the iodine anomalous signal.
-
Reagents:
-
IMP-Acid stock (100 mM in DMSO).
-
Crystallization buffer (Target specific).
-
Step-by-Step Methodology:
-
Crystal Growth: Grow apo-crystals of the target protein to sufficient size (>50 µm).
-
Soaking:
-
Dilute IMP-Acid stock into the reservoir solution to a final concentration of 10–50 mM .
-
Note: The carboxylic acid may alter pH; verify reservoir pH after addition. If precipitation occurs, neutralize the stock with 1 eq. of NaOH before addition.
-
Incubate crystals for 2–24 hours . (Iodine is lipophilic; long soaks may degrade diffraction quality).
-
-
Data Collection:
-
Collect X-ray diffraction data at an energy of 6–8 keV (optimized for Iodine L-edge absorption) or standard 12.66 keV (sufficient for strong anomalous signal).
-
-
Structure Solution:
-
Use anomalous difference Fourier maps to locate the Iodine atom (
). -
Validation: A peak >5σ in the anomalous map confirms binding.
-
Application II: Synthetic Elaboration (The "Grow" Strategy)
The primary utility of IMP-Acid is its ability to grow in two distinct directions. The following workflow describes the Sequential Functionalization Protocol .
Visual Workflow: Fragment Elaboration
Caption: Sequential elaboration strategy. The acid is protected first to prevent catalyst poisoning or side reactions during the Pd-catalyzed coupling of the iodine.
Detailed Synthetic Protocols
Protocol A: Suzuki-Miyaura Coupling (The Iodine Handle)
-
Context: Used to introduce aryl/heteroaryl groups at the C4 position.
-
Scale: 1.0 mmol
Materials:
-
Methyl 2-(4-iodo-2-methylpyrazol-3-yl)acetate (Ester-protected IMP-Acid).
-
Aryl Boronic Acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Why? Robust against steric bulk.
-
Base: K₂CO₃ (3.0 eq).[1]
Procedure:
-
Degassing: Charge a microwave vial with the ester (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq). Add solvents.[1][2][3] Sparge with Argon for 5 minutes. Critical: Oxygen poisons Pd(0).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly and seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The iodine peak (approx. 90 ppm in C13 NMR) will disappear.
Protocol B: Amide Library Generation (The Acid Handle)
-
Context: Used to optimize solubility or reach solvent-exposed residues (e.g., Lysine/Arginine).
Materials:
-
Saponified Suzuki product (Free acid).
-
Diverse Amines (R-NH₂).
-
Coupling Agent: HATU (1.2 eq).
-
Base: DIPEA (3.0 eq).
-
Solvent: DMF.
Procedure:
-
Dissolve the free acid (1.0 eq) in DMF (0.1 M).
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins to activate the ester.
-
Add the amine (1.2 eq). Stir at RT for 2–16 hours.
-
Validation: Monitor by LC-MS. The acid peak (M+) will shift to (M+Amine-18).
Mechanism of Action: Kinase Hinge Binding
Pyrazoles are privileged scaffolds for Kinase inhibitors.[4] The IMP-Acid scaffold typically binds as follows:
Caption: Interaction map of IMP-Acid within a typical Kinase ATP-binding pocket. The N2 nitrogen often acts as the primary H-bond acceptor.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki | Protodeiodination (Iodine falls off replaced by H) | Lower temperature (60°C); Switch to anhydrous conditions; Use milder base (CsF). |
| Precipitation in Bioassay | Acid is protonated | Ensure assay buffer pH > 6.0. If using DMSO stock, dilute into buffer slowly with vortexing. |
| No Binding in Crystal | Ligand occupancy too low | Increase soak concentration to 50mM; Add 10% glycerol to cryoprotectant to prevent lattice shock. |
References
-
Bauman, J. D., et al. (2016). "Crystallographic fragment screening and structure-based drug design." IUCrJ, 3(1), 51-60. (Describes 4-halopyrazoles as "universal fragments" for identifying hot spots). Link
-
BenchChem Application Note. (2025). "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." (Protocols for Pd-catalyzed coupling of iodopyrazoles). Link
-
Usami, Y., et al. (2021).[5] "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols." Molecules, 26(11), 3370. (Demonstrates reactivity of the C-I bond).[1][2][4][5][6] Link
-
Erlanson, D. A., et al. (2016).[6] "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery, 15, 605–619. (General principles of fragment elaboration). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Practical Fragments: Universal fragments for discovering hot spots and aiding crystallography [practicalfragments.blogspot.com]
Large-scale synthesis of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid
Executive Summary
This guide details the scalable process chemistry for the synthesis of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (and its ester precursors). This moiety is a critical high-value building block (HVBB) in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals.
While laboratory-scale methods often rely on expensive reagents (e.g., NIS) or cryogenic lithiation, this protocol focuses on a robust, non-cryogenic industrial route suitable for multi-kilogram production. The synthesis strategy utilizes the cyclization of diethyl 1,3-acetonedicarboxylate with methylhydrazine, followed by a "de-oxygenation" sequence and green electrophilic iodination.
Nomenclature & Structural Definition
Note on Regioisomerism: The nomenclature "2-methyl...3-yl" in legacy literature often refers to the 1-methyl-1H-pyrazol-3-yl isomer (IUPAC numbering where the N-substituent is position 1).
-
Target Structure: 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid.
-
CAS Registry (Generic Parent): 82668-50-6 (Ethyl ester precursor).[1]
-
Isomer Control: This protocol specifically targets the 1,3-isomer over the 1,5-isomer via controlled cyclization conditions.
Strategic Process Overview
The synthesis is divided into four critical process steps designed to maximize atom economy and minimize hazardous waste.
Caption: Figure 1. Process flow for the conversion of acyclic precursors to the iodinated pyrazole acid.
Detailed Protocols
Step 1: Cyclization to Pyrazolone Core
Objective: Form the pyrazole ring while establishing the N-methyl regiochemistry.
Mechanism: The reaction of methylhydrazine with
-
Reagents:
-
Diethyl 1,3-acetonedicarboxylate (1.0 equiv)
-
Methylhydrazine (1.05 equiv) [DANGER: Carcinogen/Toxic ]
-
Solvent: Ethanol / Acetic Acid (10:1 v/v)
-
-
Protocol:
-
Charge reactor with Ethanol and Diethyl 1,3-acetonedicarboxylate. Cool to 0–5°C.
-
Add Acetic Acid (catalytic/buffering).
-
Slowly dose Methylhydrazine over 2 hours, maintaining
. Exothermic. -
Allow to warm to 20–25°C and stir for 4 hours.
-
Heat to reflux (78°C) for 2 hours to drive dehydration/cyclization.
-
Workup: Concentrate under vacuum. The product, Intermediate A (Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate), often crystallizes upon cooling or addition of ether.
-
Yield: ~85%.
-
Step 2: Aromatization (The "De-oxo" Sequence)
Objective: Remove the ketone/hydroxyl group at position 5 to yield the fully aromatic pyrazole. Rationale: Direct reduction of pyrazolones is difficult. Conversion to the chloropyrazole followed by catalytic hydrogenolysis is the industry standard for scale.
Part A: Chlorination
-
Suspend Intermediate A in POCl
(5 equiv). -
Heat to 85°C for 3–5 hours. (Monitor by HPLC for disappearance of SM).
-
Quench: Carefully pour onto crushed ice/water (Exothermic hydrolysis of POCl
). -
Extract with Dichloromethane (DCM). Dry and concentrate to yield the 5-chloro-pyrazole intermediate .
Part B: Hydrogenolysis
-
Dissolve the 5-chloro intermediate in Methanol.
-
Add Sodium Acetate (1.1 equiv, as HCl scavenger) and 10% Pd/C (5 wt% loading).
-
Hydrogenate at 3–5 bar
pressure at 40°C for 6 hours. -
Filtration: Remove catalyst via Celite.
-
Isolation: Concentrate filtrate. Partition between water/DCM to remove salts.
-
Product: Intermediate B (Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate).
Step 3: Electrophilic Iodination (Green Chemistry)
Objective: Selective introduction of Iodine at C4.
Innovation: Use of
-
Reagents:
-
Intermediate B (1.0 equiv)
-
Iodine (
, 0.6 equiv) -
Hydrogen Peroxide (30% aq, 0.7 equiv)
-
Solvent: Water or Water/Ethanol (Green media)
-
-
Protocol:
-
Suspend Intermediate B in Water (5 vol).
-
Add Iodine (
) in one portion. -
Add
dropwise over 30 minutes. The peroxide re-oxidizes the iodide byproduct back to iodine, ensuring 100% atom economy regarding the halogen source. -
Stir at 25–30°C for 4–6 hours. The product usually precipitates as a solid.
-
Quench: Add 10% Sodium Thiosulfate solution to remove residual iodine color.
-
Isolation: Filter the solid Intermediate C . Wash with cold water.[2][3]
-
Yield: >90%.
-
Step 4: Hydrolysis to Target Acid
Objective: Saponification of the ethyl ester without de-iodination.
-
Protocol:
-
Dissolve Intermediate C in THF/Water (3:1).
-
Add LiOH·H
O (1.5 equiv). -
Stir at 20°C for 2 hours. (Avoid high heat to prevent potential decarboxylation or deiodination, though C-I is relatively stable).
-
Workup: Acidify to pH 3–4 with 1M HCl.
-
Isolation: The target acid precipitates. Filter, wash with water, and dry under vacuum at 45°C.
-
Key Process Parameters & Data
| Parameter | Range | Criticality | Impact |
| Methylhydrazine Addition Temp | 0–10°C | High | Higher temps favor side products and exotherm risks. |
| POCl | < 20°C | High | Violent exotherm; risk of runaway decomposition. |
| Hydrogenation Pressure | 3–5 bar | Medium | Low pressure leads to incomplete de-chlorination. |
| Iodination pH | Neutral/Acidic | Medium | Basic pH can lead to haloform-type side reactions. |
Analytical Controls
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.
-
Retention Time Order: Pyrazolone (Step 1) < Pyrazole (Step 2) < Iodinated Ester (Step 3).
-
-
NMR Validation (
H, 400 MHz, DMSO- ):-
Target:
12.4 (s, 1H, COOH), 7.8 (s, 1H, Pyrazole-H5), 3.7 (s, 3H, N-Me), 3.5 (s, 2H, CH -COOH). -
Note: The absence of the C4 proton (usually ~6.5 ppm in non-iodinated precursor) confirms iodination.
-
Safety & Troubleshooting
Caption: Figure 2. Critical safety risks and mitigation strategies for the synthesis workflow.
Troubleshooting Guide:
-
Problem: Low yield in Step 1 (Cyclization).
-
Cause: Incorrect pH or temperature runaway.
-
Fix: Ensure Acetic Acid buffer is used; keep addition T < 10°C.
-
-
Problem: "Oil" formation instead of solid in Step 3.
-
Cause: Presence of residual ethanol or impurities.
-
Fix: Recrystallize from minimal Ethanol/Water or triturate with Hexanes.
-
References
-
General Pyrazole Synthesis: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. Link
-
Regioselectivity of Hydrazine Cyclizations: Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Green Iodination Protocols: Stavber, S., et al. (2008). Green Chemistry Approaches to the Iodination of Organic Compounds. Aldrichimica Acta, 41(3). Link
-
De-chlorination Methodologies: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Link
-
Specific Precursor Synthesis (Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate): Synblock Product Data & Safety Sheet CAS 82668-50-6. Link
Sources
Use of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid as an intermediate for API synthesis
Application Note: Strategic Utilization of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid in API Synthesis
Executive Summary
This technical guide details the synthesis, characterization, and application of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (IUPAC: 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)acetic acid). As a bifunctional heterocyclic building block, this intermediate is critical in the development of Kinase Inhibitors (e.g., JAK, ERK, p38 MAPK) and GPCR ligands . Its structural uniqueness lies in the orthogonal reactivity of its functional handles: the C4-iodide serves as an electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the C3-acetic acid moiety facilitates amide coupling or esterification to tune physicochemical properties (LogP, solubility).
This guide provides a validated, scalable protocol for generating this intermediate and demonstrates its utility in a modular "Plug-and-Play" API synthesis workflow.
Structural Analysis & Chemical Logic
The nomenclature "2-methylpyrazol-3-yl" is frequently encountered in patent literature, though IUPAC conventions define this system as 1-methyl-1H-pyrazol-5-yl derivatives. The proximity of the N-methyl group to the acetic acid side chain (C5 position) creates a specific steric environment that influences binding selectivity in enzyme pockets, particularly the ATP-binding hinge region of kinases.
Key Structural Features:
-
C4-Iodo Motif: A highly reactive handle for C-C bond formation. The iodide is preferred over bromide due to faster oxidative addition rates with Pd(0) catalysts, allowing for milder reaction conditions that preserve sensitive functional groups.
-
C3/C5-Acetic Acid: A flexible linker that extends the pharmacophore, often interacting with solvent-exposed regions of the target protein or serving as a vector for solubilizing groups (e.g., morpholine, piperazine).
-
N-Methylation: Locks the tautomeric state of the pyrazole, preventing non-specific binding and improving oral bioavailability.
Synthesis Protocol: The "Make"
This protocol describes the regioselective synthesis of the target intermediate starting from commercially available dimethyl 1,3-acetonedicarboxylate.
Reagents & Equipment
-
Starting Materials: Dimethyl 1,3-acetonedicarboxylate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine, N-Iodosuccinimide (NIS).
-
Solvents: Ethanol (EtOH), Acetonitrile (MeCN), Dichloromethane (DCM).
-
Catalysts/Bases: Acetic acid (AcOH), Lithium Hydroxide (LiOH).
Step-by-Step Methodology
Step 1: Enaminone Formation & Cyclization (Regiocontrol)
-
Enamine Formation: Charge a reactor with Dimethyl 1,3-acetonedicarboxylate (1.0 eq) and DMF-DMA (1.1 eq). Stir at 25°C for 12 hours. The formation of the enaminone intermediate directs the subsequent cyclization.
-
Cyclization: Dilute with EtOH. Cool to 0°C. Add Methylhydrazine (1.0 eq) dropwise. Critical: Maintain low temperature to favor the formation of the 1-methyl-5-carboxylate isomer (kinetic control) over the 1-methyl-3-carboxylate.
-
Reflux: Heat to reflux (78°C) for 4 hours to complete ring closure.
-
Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) to isolate Methyl 2-(1-methyl-1H-pyrazol-5-yl)acetate .
Step 2: C4-Iodination
-
Dissolution: Dissolve the pyrazole ester (1.0 eq) in MeCN.
-
Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C. Note: NIS is preferred over
for its ease of handling and succinimide byproduct solubility. -
Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by LC-MS (Target Mass: M+H).
-
Quench: Quench with 10%
(aq) to remove excess iodine. Extract with EtOAc.[1]
Step 3: Hydrolysis to Free Acid
-
Hydrolysis: Dissolve the iodinated ester in THF/Water (3:1). Add LiOH.H2O (2.0 eq).
-
Stir: Agitate at RT for 3 hours.
-
Acidification: Adjust pH to 3–4 using 1N HCl. The product, 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid , typically precipitates as an off-white solid.
-
Isolation: Filter, wash with cold water, and dry under vacuum.
Application Protocol: The "Use" (API Assembly)
The following workflow demonstrates the utility of this intermediate in a divergent library synthesis.
Workflow Diagram (DOT)
Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the iodo and acid handles.
Detailed Protocol: Modular Assembly
A. Suzuki-Miyaura Coupling (C4 Functionalization)
-
Objective: Install the aromatic "head" group (e.g., a substituted phenyl or pyridine) typical of kinase hinge binders.
-
Procedure:
-
Combine the Iodo-Acid intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(3.0 eq) in 1,4-Dioxane/Water (4:1). -
Degas with Nitrogen for 10 min.
-
Add Pd(dppf)Cl2·DCM (0.05 eq). Expert Tip: Pd(dppf) is chosen for its large bite angle, which stabilizes the catalyst against the steric bulk of the ortho-methyl group [1].
-
Heat to 90°C for 6–12 hours.
-
Workup: Acidify carefully (to preserve the carboxylic acid) and extract with EtOAc.
-
B. Amide Coupling (Side Chain Functionalization)
-
Objective: Install the solubilizing "tail" group.
-
Procedure:
-
Dissolve the Suzuki product (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the acid.
-
Add the desired Amine (e.g., N-methylpiperazine) (1.2 eq).
-
Stir at RT for 2 hours.
-
Purification: Preparative HPLC is recommended for final API isolation.
-
Technical Specifications & Data Summary
| Parameter | Specification / Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Weight | 266.04 g/mol |
| Melting Point | 168–172°C (Decomposes) |
| 1H NMR (DMSO-d6) | δ 12.4 (s, 1H, COOH), 7.95 (s, 1H, Pyrazole-H), 3.78 (s, 3H, N-Me), 3.65 (s, 2H, CH2) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water |
| Storage | 2–8°C, Protect from light (Iodide stability) |
Troubleshooting & Optimization
-
Issue: Regioisomer Contamination.
-
Cause: In Step 1, if the reaction warms up too quickly during hydrazine addition, the 1-methyl-3-yl isomer (thermodynamic product) increases.
-
Solution: Strictly control temperature at 0°C or lower during addition. Verify isomer ratio via NOESY NMR (Correlation between N-Me and C5-H vs Sidechain).
-
-
Issue: Protodeiodination.
-
Cause: During Suzuki coupling, the iodine can be reduced to hydrogen if the catalyst load is too high or the boronic acid is sluggish.
-
Solution: Use anhydrous solvents for the coupling (if solubility permits) or switch to Pd(OAc)2/SPhos for sterically demanding couplings.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal, 17(45), 12696-12702. Link
-
Pfizer Inc. (2015). Patent US9227956B2: Substituted Amide Compounds.[2] (Describes the use of 4-iodo-2-methylpyrazol-3-yl intermediates). Link
-
BenchChem. (2025). Application Notes: Synthesis of Pyrazole-Based Kinase Inhibitors. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Pyrazole Iodination Optimization
Topic: Improving Yield and Regioselectivity in Pyrazole Iodination Audience: Senior Chemists & Process Development Scientists
Welcome to the Technical Support Center
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because the iodination of your pyrazole scaffold is stalling, yielding regioisomeric mixtures, or failing to scale. Pyrazoles are electron-rich, yet their amphoteric nature and specific tautomeric equilibria often frustrate standard electrophilic aromatic substitution (EAS) attempts.
This guide moves beyond textbook definitions to address process causality . We will focus on driving the equilibrium forward, controlling the C-4 vs. C-5 selectivity, and selecting the correct oxidant system for your specific substrate electronics.
Part 1: Reagent Selection Strategy (Decision Matrix)
The most common error is applying a "standard"
Caption: Decision matrix for selecting iodination conditions based on substrate electronics and regiochemical targets.
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: "My reaction stalls at ~50% conversion despite excess iodine."
Diagnosis:
The iodination of pyrazoles is reversible. The byproduct, hydrogen iodide (HI), is a strong reducing agent that can reduce the iodopyrazole back to the starting material (protodeiodination).
Solution: You must scavenge the HI or oxidize it back to iodine to drive Le Chatelier’s principle.
-
Protocol Adjustment: Switch to an Oxidative Iodination system.
-
I2 / H2O2: The peroxide oxidizes HI back to
, generating water as the only byproduct. This maintains a high concentration of electrophilic iodine species. -
I2 / CAN (Ceric Ammonium Nitrate): For electron-deficient pyrazoles (e.g., 3-trifluoromethylpyrazole), CAN acts as a Single Electron Transfer (SET) oxidant, effectively driving the reaction to completion in refluxing acetonitrile [1].
-
Issue 2: "I am observing N-iodination instead of C-iodination."
Diagnosis: N-iodination is often the kinetic product, formed rapidly at lower temperatures or in neutral conditions. C-4 iodination is the thermodynamic product.
Solution:
-
Rearrangement: If you isolate N-iodopyrazole, heating it in the presence of a catalyst (like a weak acid) often triggers migration to the C-4 position.
-
Switch Reagents: Use NIS (N-iodosuccinimide) in acidic media (TFA or Acetic Acid).[1][2][3][4] The protonation of the NIS activates it, while the acidic medium suppresses the formation of the N-iodo species by protonating the pyrazole nitrogen (making it less nucleophilic), thereby favoring electrophilic attack at C-4 [2].
Issue 3: "I cannot get selectivity for C-5; I only get C-4."
Diagnosis: C-4 is the most electron-rich position and is electronically favored for Electrophilic Aromatic Substitution (EAS). You cannot achieve C-5 iodination via standard EAS unless C-4 is blocked.
Solution: You must switch mechanisms from Electrophilic to Anionic (Lithiation) .
-
Protocol: Use n-BuLi at -78°C to selectively deprotonate C-5 (the most acidic proton due to the inductive effect of the adjacent nitrogen). Quench the resulting lithio-species with elemental iodine (
).[1][2][3][5]-
Note: This requires N-protection (e.g., N-methyl, N-benzyl) or 2 equivalents of n-BuLi (one for NH, one for C-5) [3].
-
Part 3: Comparative Data & Protocols
Yield Comparison by Methodology
| Method | Reagents | Substrate Scope | Typical Yield | Key Advantage |
| Classical | Activated Pyrazoles | 40-60% | Cheap, available. | |
| Oxidative (Green) | General Purpose | 85-98% | High atom economy, easy workup [4]. | |
| CAN-Mediated | Deactivated (e.g., | 80-95% | Excellent for electron-poor rings [1]. | |
| Acidic NIS | NIS / TFA | Acid-Stable | 75-90% | High regioselectivity for C-4. |
| Lithiation | C-5 Targeted | 65-89% | Exclusive C-5 selectivity [3].[2][3] |
Gold Standard Protocol: Oxidative Iodination with CAN (For Difficult Substrates)
Use this when standard methods fail due to electron-withdrawing groups.
Materials:
Step-by-Step:
-
Dissolution: Dissolve the pyrazole in MeCN.
-
Addition: Add CAN and
in one portion. The solution will turn dark violet. -
Reflux: Heat to reflux (
). Monitor by TLC.[1][2][4][6][7]-
Tip: If the violet color fades completely before conversion is done, add another 0.2 equiv of
.
-
-
Workup:
-
Purification: Dry over
and concentrate. Recrystallize or use Flash Chromatography.[4]
Part 4: Mechanistic Visualization
Understanding the role of the oxidant is critical for troubleshooting yield.
Caption: The oxidative cycle prevents the accumulation of HI, driving the equilibrium toward the 4-iodopyrazole product.
References
-
BenchChem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. (Accessed 2026). Link
-
RSC Advances. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025).[1][2][3][4][6][7][8][9] Link
-
National Institutes of Health (NIH). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. (2025).[1][2][3][4][6][7][8][9] Link
-
ResearchGate. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2012). Link
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. suru-chem.com [suru-chem.com]
Technical Support Center: Purification of Polar Pyrazole Acetic Acids
Status: Operational Lead Scientist: Senior Application Specialist Ticket Topic: Overcoming hydrophilicity, zwitterionic behavior, and salt contamination in pyrazole acetic acid isolation.
Introduction: The "Invisible" Product
Welcome to the technical support hub. If you are here, you are likely facing a common nightmare in medicinal chemistry: your pyrazole acetic acid derivative is highly polar, water-soluble, and refuses to be isolated by standard means.
The Chemical Enemy: Pyrazole acetic acids often exist as zwitterions . The pyrazole nitrogen (basic, pKa ~2.5) and the carboxylic acid tail (acidic, pKa ~4.5) create a molecule that is charged across a wide pH range.
-
Acidic pH: Cationic (Protonated pyrazole).
-
Basic pH: Anionic (Carboxylate).
-
Neutral pH: Zwitterionic (Net neutral, but highly solvated by water).
This guide provides three "Tier 2" support modules to resolve extraction failures, chromatographic retention issues, and salt contamination.
Module 1: Extraction & Isolation Strategies
Issue: “My product stays in the aqueous layer during workup.”
Standard ethyl acetate/water extractions often fail because the hydration shell around the zwitterion is energetically more favorable than solvation in organic media.
Protocol A: The Isoelectric Point (pI) Crash
Theory: Zwitterions have minimum solubility at their isoelectric point (pI), where the net charge is zero.
-
Calculate pI: Estimate pI ≈ (pKa_acid + pKa_base) / 2. For most pyrazole acetic acids, this is roughly pH 3.5–4.0.
-
Concentrate: Reduce aqueous volume to the minimum possible (rotovap water at <40°C).
-
Titrate:
-
If acidic: Add 1M NaOH dropwise.
-
If basic: Add 1M HCl dropwise.
-
Target: pH 3.5–4.0.
-
-
Induce Crystallization: Cool to 4°C. Scratch the flask. If oiling occurs, add a "drowning" solvent (small amount of Acetone or Acetonitrile) to disrupt the water structure.
Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Theory: Saturating the water with inorganic ions increases the ionic strength, forcing the organic molecule out ("Salting Out").
-
Saturate: Add solid NaCl to the aqueous layer until no more dissolves.
-
Solvent Selection: Do not use DCM or Diethyl Ether. Use n-Butanol or THF/Ethyl Acetate (1:1) .
-
Extract: Perform 3-4 extractions. The organic layer will likely contain water; dry heavily with Na₂SO₄.
Visualization: Extraction Decision Logic
Caption: Decision tree for selecting the correct extraction methodology based on compound solubility.
Module 2: Chromatographic Troubleshooting
Issue: “The compound elutes in the void volume (t0) on C18 or streaks badly.”
Root Cause Analysis
-
Phase Collapse: Standard C18 chains "collapse" (fold onto themselves) in 100% aqueous mobile phases, losing interaction surface.
-
Ionic Repulsion: Residual silanols on silica can repel carboxylates.
Solution 1: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best For: Highly polar zwitterions that show no retention on C18.
-
Mechanism: A water-rich layer forms on the polar stationary phase. The analyte partitions between the bulk organic mobile phase (usually ACN) and this water layer.
-
Mobile Phase:
Solution 2: Aqueous-Stable C18 (AQ-C18)
Best For: Moderately polar acids.
-
Technology: These columns have polar end-capping or embedded polar groups that prevent phase collapse in 100% water.
-
Mobile Phase Modifier: Use Formic Acid (0.1%) to protonate the carboxylic acid (neutralizing the negative charge) and increase hydrophobic retention.
Data Comparison: Column Selection Matrix
| Feature | Standard C18 | AQ-C18 / Polar C18 | HILIC (Bare Silica/Amide) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + Polar Embedding | Partitioning (Water Layer) |
| Starting Solvent | High Water (e.g., 95% H2O) | 100% Water Compatible | High Organic (e.g., 95% ACN) |
| Suitability for Pyrazoles | Poor (Void elution) | Good (If pH < pKa) | Excellent (For zwitterions) |
| Salt Tolerance | High | High | Low (Precipitation risk) |
Visualization: Chromatography Selection
Caption: Workflow to select the stationary phase based on the calculated or observed LogP of the pyrazole derivative.
Module 3: Desalting & Final Isolation
Issue: “I evaporated the water and got a white solid, but NMR shows it’s 90% NaCl.”
When extraction fails, you are often left with the aqueous layer containing your product and inorganic salts from the reaction.
Protocol: Diaion HP-20 / C18 Flash Desalting
Theory: Polymeric resins (like Diaion HP-20) or C18 act as "traps." They adsorb organic molecules via hydrophobic interactions while inorganic salts (NaCl, KCl) pass through because they are too polar to bind.
Step-by-Step:
-
Preparation: Pack a glass column with HP-20 resin (or use a C18 flash cartridge). Pre-wet with Methanol, then flush with 5 column volumes (CV) of water.
-
Loading: Dissolve your crude salt/product mixture in the minimum amount of water. Load carefully onto the top of the resin.
-
The Salt Wash: Elute with 100% Water (approx. 3-5 CV). Monitor the output with AgNO₃ solution (precipitates if Cl- is present) or conductivity meter.
-
Result: Salts wash away; Pyrazole stays on the column.
-
-
The Product Elution: Switch solvent to Methanol or Acetonitrile .
-
Result: Pyrazole elutes.
-
-
Finish: Evaporate the organic fraction to yield salt-free solid.
Frequently Asked Questions (FAQ)
Q: Why does my peak split into two during HPLC? A: This is likely due to the interconversion between different tautomers of the pyrazole or protonation states. Ensure your mobile phase is buffered . Unbuffered water/ACN will cause pH fluctuations during the run, splitting the peak. Use 10mM Ammonium Formate (pH 3) or Ammonium Acetate (pH 5).
Q: Can I use Ion Exchange (SCX/SAX) instead of HP-20? A: Yes. If your pyrazole is basic (unsubstituted N), use SCX (Strong Cation Exchange) .
-
Wash with water/MeOH.
-
Elute with 2M NH₃ in Methanol (Releases product). Warning: Ensure your product is stable in ammonia before using this method.
Q: My product oils out when I try to crystallize it. What now? A: "Oiling out" indicates the product contains impurities or residual solvent acting as a plasticizer.
-
Redissolve in a small amount of MeOH.
-
Add a non-polar anti-solvent (Ether or MTBE) dropwise with vigorous stirring.
-
Sonication can sometimes trigger the formation of a seed crystal in the oil.
References
-
Separation of Polar Compounds: HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]
-
Desalting Strategies: The Combination Process for Preparative Separation and Purification of Paclitaxel... Using Diaion® Hp-20.[9][10] National Institutes of Health (PMC). Available at: [Link]
-
Ion Pairing Mechanisms: Ion-Pair Reagents for HPLC. KM3 Technical Notes. Available at: [Link]
-
Zwitterion Isolation: How to desalt zwitterions? ResearchGate Community Discussion (Verified Protocols). Available at: [Link]
-
General HILIC Method Development: A Simple, Generally Applicable HILIC Method Development Platform. HPLC.eu. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arviatechnology.com [arviatechnology.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diaion hp-20 column: Topics by Science.gov [science.gov]
- 10. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid
Welcome to the technical support resource for the synthesis of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we address frequently asked questions and provide in-depth troubleshooting strategies grounded in mechanistic principles and practical laboratory experience.
Overview of Synthetic Strategy
The synthesis of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic pathway involves the formation of a pyrazole acetic acid ester, followed by N-methylation, electrophilic iodination, and final ester hydrolysis. Each of these steps presents unique challenges and potential for impurity formation.
The following workflow diagram illustrates a plausible synthetic route and highlights the key stages where impurities commonly arise.
Caption: Synthetic workflow for 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid highlighting key impurity formation points.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis and analysis.
Question 1: My final product shows two distinct spots on TLC and two major peaks in the LC-MS with the same mass. What is the likely cause?
Answer: This is a classic presentation of regioisomers, which are the most challenging impurities in this synthesis. The likely culprit is the formation of the unintended N-alkylation isomer during the synthesis of the pyrazole core.
-
Causality: When reacting a β-dicarbonyl compound with methylhydrazine, the cyclization can result in two different regioisomers: the desired 2-methylpyrazole and the isomeric 1-methylpyrazole. These isomers often have very similar physical properties (polarity, boiling point), making them difficult to separate by standard column chromatography. They will proceed through the subsequent iodination and hydrolysis steps, leading to a mixture in the final product.
-
Troubleshooting & Mitigation:
-
Control Cyclization: The regioselectivity of the Knorr pyrazole synthesis (and related reactions) is highly dependent on the pH and the nature of the substituents on the β-dicarbonyl precursor. Running the reaction under acidic conditions (e.g., using acetic acid as a solvent or co-solvent) often favors the formation of the desired isomer where the most electrophilic carbonyl reacts with the more nucleophilic nitrogen of the hydrazine.[1][2]
-
Alternative Route: Consider a synthetic route where the pyrazole ring is formed first using unsubstituted hydrazine, followed by a controlled N-methylation step. However, this also presents challenges, as direct methylation can yield a mixture of N1 and N2 alkylated products. Careful selection of the methylating agent and reaction conditions is crucial.
-
Preparative HPLC: If isomeric contamination is unavoidable, purification of the final product or a key intermediate using preparative reverse-phase HPLC may be necessary, although this can be costly and time-consuming for large-scale synthesis.
-
Question 2: After the iodination step, my analysis shows a significant amount of the un-iodinated starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion during the iodination step is a common issue resulting in the presence of 2-(2-methylpyrazol-3-yl)acetic acid (or its ester) in your product stream.
-
Causality: The pyrazole ring is electron-rich, but its reactivity towards electrophilic iodination can be influenced by substituents and the choice of iodinating agent. Insufficiently reactive reagents, inadequate reaction time or temperature, or deactivation of the reagent can lead to incomplete conversion. The C4 position is generally the most susceptible to electrophilic attack.
-
Troubleshooting & Mitigation:
-
Choice of Iodinating Agent: If you are using molecular iodine (I₂), its electrophilicity may be insufficient. Consider more potent iodinating systems:
-
Iodine Monochloride (ICl): A highly effective reagent for iodinating pyrazoles. It is often used with a mild base like lithium carbonate (Li₂CO₃) to neutralize the HCl byproduct, which can otherwise cause side reactions.[3][4]
-
N-Iodosuccinimide (NIS): Another common and effective reagent. Its reactivity can be enhanced by the addition of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid.[5]
-
Iodine/Oxidant Systems: Using molecular iodine in the presence of an oxidant like ceric ammonium nitrate (CAN) or hydrogen peroxide can generate a more electrophilic iodine species in situ.[5]
-
-
Reaction Conditions: Ensure your reaction is running for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A modest increase in temperature may also improve the reaction rate, but should be done cautiously to avoid side reactions.
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the iodinating agent to ensure the reaction goes to completion.
-
Question 3: My mass spectrometry data shows a peak with a mass corresponding to a di-iodinated product. How can this be avoided?
Answer: The presence of a di-iodinated species, likely 2-(4,5-diiodo-2-methylpyrazol-3-yl)acetic acid, indicates that the reaction is too harsh or the stoichiometry is incorrect.
-
Causality: While the C4 position is the most electronically activated site for the first iodination, if the reaction conditions are too forcing (e.g., high temperature, large excess of a highly reactive iodinating agent), a second electrophilic substitution can occur at the less reactive C5 position.
-
Troubleshooting & Mitigation:
-
Control Stoichiometry: Carefully control the amount of the iodinating agent used. Reduce the excess from, for example, 1.5 equivalents down to 1.1-1.2 equivalents.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity and minimize over-reaction.
-
Slower Addition: Add the iodinating agent dropwise or portion-wise to the solution of the pyrazole substrate. This maintains a low instantaneous concentration of the electrophile, favoring mono-iodination.
-
Question 4: After saponification, my NMR and LC-MS analyses indicate that the ethyl ester starting material is still present. What is the problem?
Answer: Incomplete hydrolysis of the ethyl ester to the final carboxylic acid is a frequent problem, often due to steric hindrance or insufficient reaction time.
-
Causality: The ester group attached to the acetic acid side chain can be sterically hindered by the adjacent substituted pyrazole ring. Standard hydrolysis conditions (e.g., NaOH in methanol/water at room temperature) may be too mild to completely cleave the ester.[6]
-
Troubleshooting & Mitigation:
-
Stronger Conditions:
-
Increase the reaction temperature. Refluxing the reaction mixture is a common strategy.
-
Increase the concentration of the base (e.g., from 1M to 2-4M NaOH or KOH).
-
Use a co-solvent like tetrahydrofuran (THF) to improve the solubility of the substrate.[7]
-
-
Alternative Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the saponification of sterically hindered esters.
-
Extended Reaction Time: Monitor the reaction by TLC or HPLC and allow it to proceed until the starting ester is no longer detectable. This may require several hours or even overnight stirring.
-
Summary of Common Impurities
| Impurity Name | Structure | Common Cause | Analytical Signature (LC-MS) |
| Regioisomer | 2-(4-Iodo-1-methylpyrazol-5-yl)acetic acid | Non-selective N-methylation or cyclization | Same M+H as product, different retention time |
| De-iodo Precursor | 2-(2-methylpyrazol-3-yl)acetic acid | Incomplete iodination reaction | M+H is 126 units lower than the product |
| Di-iodo Product | 2-(4,5-Diiodo-2-methylpyrazol-3-yl)acetic acid | Over-iodination (harsh conditions) | M+H is 126 units higher than the product |
| Residual Ester | Ethyl 2-(4-iodo-2-methylpyrazol-3-yl)acetate | Incomplete hydrolysis | M+H is 28 units higher than the product |
Experimental Protocols
Protocol 1: General Method for In-Process Purity Check by HPLC-UV
This method is suitable for monitoring the progress of the iodination and hydrolysis steps.
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a DAD/VWD detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]
Protocol 2: Identification of Impurities by LC-MS
This protocol is designed to confirm the identity of potential impurities by their mass-to-charge ratio.
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.
-
Column: C18 UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 5 5.0 95 6.0 95 6.1 5 | 7.0 | 5 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-800.
-
Sample Preparation: Prepare samples as described in Protocol 1, but at a lower concentration (e.g., 0.01 mg/mL).
References
- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. PMC.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS.
- SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed.
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC.
- Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
- Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Chem-Station.
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
- DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. Rasayan J. Chem.
- Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing.
Sources
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scirp.org [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Preventing Decomposition of Hydrazine Reagents in Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address and resolve common issues related to the stability and decomposition of hydrazine reagents during pyrazole synthesis. Pyrazole synthesis, most classically the Knorr synthesis, is a cornerstone reaction, but its success is often contingent on the integrity of the hydrazine reagent, which is notoriously prone to degradation.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the efficiency, reproducibility, and safety of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during pyrazole synthesis, with a focus on tracing the root cause to hydrazine reagent stability and providing actionable solutions.
Issue 1: Low or Non-existent Product Yield
Question: My pyrazole synthesis is resulting in a very low yield, or I'm only recovering starting material. Could hydrazine decomposition be the culprit?
Answer: Yes, this is a very common problem directly linked to the quality and handling of the hydrazine reagent. Several factors could be at play:
-
Reagent Decomposition: Hydrazine and its derivatives, especially liquids like hydrazine hydrate and phenylhydrazine, are susceptible to decomposition by air (oxidation), heat, and light.[5][6][7] If the reagent has been stored for a long time or improperly, its effective concentration will be significantly lower than stated, leading to an incomplete reaction. Phenylhydrazine is particularly known to decompose and form colored impurities that are visible indicators of degradation.[5]
-
Suboptimal pH Conditions: The reaction pH is a delicate balance. While the overall condensation is often catalyzed by acid, an excessively low pH will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[5][8] This effectively removes your reagent from the productive reaction cycle.
-
Reduced Nucleophilicity: If you are using a substituted hydrazine with electron-withdrawing groups, its nucleophilicity is inherently lower.[5] This can lead to a sluggish or incomplete reaction, which may be mistaken for a reagent decomposition issue.
-
Excessive Heat: While some reactions require heat, elevated temperatures can accelerate the decomposition of less stable hydrazine derivatives, reducing the amount of active reagent available for the cyclization.[5]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Reaction Mixture Turns Deep Yellow, Red, or Brown
Question: My reaction mixture turned a dark color immediately after I added the phenylhydrazine. What is causing this, and will it affect my reaction?
Answer: This is a definitive visual indicator of reagent decomposition. Phenylhydrazine, in particular, is highly sensitive to air and light, and its oxidation products are intensely colored reddish-brown compounds.[5] This color change confirms that a significant portion of your reagent has decomposed, which will invariably lower your yield and introduce impurities that can complicate purification.
Preventative Measures:
-
Use High-Purity Reagents: Always use the highest purity hydrazine available. If you suspect your phenylhydrazine has degraded (i.e., it is already dark in the bottle), it should be purified by distillation before use.[5]
-
Inert Atmosphere: Purge your reaction vessel thoroughly with an inert gas like nitrogen or argon before adding solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[5][9]
-
Protect from Light: If your reaction is light-sensitive, wrap the flask in aluminum foil. Store the reagent itself in a dark, cool place.[10][11]
Issue 3: Formation of Two Pyrazole Regioisomers
Question: I am reacting an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of two pyrazole products. How can I improve the regioselectivity?
Answer: This is a classic challenge in pyrazole synthesis and is not directly a result of decomposition, but rather of the reaction mechanism itself.[1] The two carbonyl groups of your dicarbonyl substrate have different electronic and steric environments, and the initial nucleophilic attack by hydrazine can occur at either site, leading to two different intermediates and, ultimately, two regioisomeric products.[2][5]
Strategies to Influence Regioselectivity:
-
Control Reaction Conditions: The pH, solvent, and temperature can significantly influence the ratio of isomers. Acid catalysis, for instance, can alter which carbonyl is more activated towards nucleophilic attack.[2] Experimenting with different solvents (e.g., ethanol vs. acetic acid) is a common strategy.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl can direct the initial attack to the less sterically hindered carbonyl group.[5]
-
Stepwise Synthesis: In some cases, it may be possible to protect one carbonyl group, force the reaction at the unprotected site, and then deprotect and cyclize to form a single isomer.
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.
Frequently Asked Questions (FAQs)
Q1: Which form of hydrazine is more stable: hydrazine hydrate or hydrazine sulfate?
A1: Hydrazine sulfate is generally considered more stable and safer to handle than hydrazine hydrate.[5] Hydrazine hydrate is a volatile liquid, whereas hydrazine sulfate is a crystalline solid. The salt form is less prone to decomposition during storage and is often the preferred reagent when stability and handling safety are primary concerns.[5]
| Reagent | Form | Stability | Key Handling Considerations |
| Hydrazine Hydrate | Colorless Liquid | Less stable, volatile | Highly toxic and corrosive.[5] Requires careful handling in a fume hood.[6][10] |
| Hydrazine Sulfate | Crystalline Solid | More stable, non-volatile | Less prone to decomposition.[5] Easier and safer to weigh and handle. |
| Phenylhydrazine | Oily Liquid | Prone to oxidation | Turns reddish-brown on exposure to air/light.[5] Should be distilled if impure. |
Q2: How can I quantitatively check the purity of my hydrazine solution before use?
A2: A simple visual inspection for color is the first step, especially for phenylhydrazine.[5] For a quantitative assessment, two common laboratory methods are:
-
Titration: A classic method involves titrating the hydrazine solution with a standardized oxidant, such as potassium iodate (KIO₃), in the presence of acid.[12] This is a reliable way to determine the molar concentration.
-
Spectrophotometry: Hydrazine reacts with p-dimethylaminobenzaldehyde in an acidic solution to form a yellow azine complex with a maximum absorbance around 455 nm.[13][14] By creating a calibration curve with standards of known concentration, you can accurately determine the concentration of your sample. This is also a useful method for monitoring the consumption of hydrazine during a reaction.[5][15]
Q3: Are there safer alternatives to using hydrazine directly?
A3: Yes. Given the toxicity and instability of hydrazine, several alternative strategies have been developed to improve safety and handling:
-
In-situ Generation: This approach avoids handling hydrazine directly by generating it within the reaction mixture from a more stable precursor.[5][16] For example, arylboronic acids can be coupled with protected diimides, followed by deprotection and cyclocondensation in a one-pot process.[16][17]
-
Stable Hydrazine Surrogates: Sulfonyl hydrazides are stable, solid alternatives that are less hazardous than hydrazine itself.[5] Tosylhydrazone salts are also used as safe precursors for diazo compounds, which can then be used in cycloaddition reactions.[18]
-
Hydrazine-Free Synthesis: For a completely different approach, [3+2] cycloaddition reactions between diazo compounds and alkynes can form the pyrazole ring without using any hydrazine-based reagent.[5][19]
Q4: What is the proper way to store hydrazine reagents?
A4: Proper storage is absolutely critical to maintain reagent integrity and ensure lab safety.[7]
-
Container: Store in the original, tightly sealed container.[9][10]
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Location: Keep in a cool, dry, dark, and well-ventilated area designated for hazardous substances.[6][10][11]
-
Incompatibilities: Store away from acids and oxidizing agents.[9][10]
Q5: How should I quench unreacted hydrazine in my reaction mixture before workup?
A5: Never dispose of a reaction mixture containing active hydrazine directly into waste. It must be safely quenched first. A widely used and effective method is to add an excess of a simple ketone, such as acetone.[5] The acetone will react with the residual hydrazine to form the much more stable and less hazardous acetone hydrazone, which can then be removed during the workup and purification steps. The quenching reaction should be done cautiously, as it can be exothermic. An alternative, though more hazardous, method is the careful addition of an oxidizing agent like sodium hypochlorite (bleach), which should only be performed by trained personnel with appropriate cooling and containment.[5][10]
Protocols and Methodologies
Protocol 1: General Procedure for Knorr Pyrazole Synthesis Using Hydrazine Sulfate
This protocol is a standard procedure for synthesizing a simple pyrazole like 3,5-dimethylpyrazole from acetylacetone.
Materials:
-
Hydrazine sulfate
-
Acetylacetone (1,3-dicarbonyl compound)
-
10% Sodium hydroxide solution
-
Ether or Ethyl Acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve hydrazine sulfate (1 equivalent) in the 10% sodium hydroxide solution.
-
Cool the flask in an ice bath to approximately 10-15°C.
-
Slowly add the 1,3-dicarbonyl compound (1 equivalent) dropwise with vigorous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product three times with ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude pyrazole product, which can be further purified by recrystallization or chromatography.
Protocol 2: Safe Quenching of Residual Hydrazine with Acetone
Procedure:
-
After the reaction is deemed complete by TLC or HPLC, cool the reaction mixture in an ice bath.
-
Slowly and dropwise, add an excess of acetone (typically 5-10 equivalents relative to the initial amount of hydrazine) to the stirring reaction mixture.
-
Monitor the temperature of the reaction. If a significant exotherm is observed, slow the rate of addition.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure all residual hydrazine has reacted.
-
The reaction mixture is now safe to proceed to aqueous workup.
References
- Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis - Benchchem. (Source URL: )
- Recent Advances in the Synthesis of Pyrazole Deriv
- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. (Source URL: )
-
Hydrazine - Risk Management and Safety. (Source URL: [Link])
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (Source URL: [Link])
-
Purity of Hydrazine Hydrate | PDF | Science & Mathematics - Scribd. (Source URL: [Link])
-
Pyrazole synthesis - Organic Chemistry Portal. (Source URL: [Link])
-
Hydrazine - Standard Operating Procedure. (Source URL: [Link])
-
CB-LSOP-Hydrazines.docx - The Brückner Research Group. (Source URL: [Link])
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC. (Source URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (Source URL: [Link])
-
Common Applications and Maintenance of Hydrazine Hydrate. (Source URL: [Link])
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (Source URL: [Link])
-
Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process - MDPI. (Source URL: [Link])
-
the chemical and biochemical degradation of hydrazine - SciSpace. (Source URL: [Link])
-
Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection - DTIC. (Source URL: [Link])
-
-
analytical methods - ATSDR. (Source URL: [Link])
-
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (Source URL: [Link])
-
HYDRAZINE Method number: Matrix: Target concentration: OSHA PEL: ACGIH TLV: Procedure: Recommended air volume and sampling. (Source URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (Source URL: [Link])
-
Hydrazine - Hach. (Source URL: [Link])
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (Source URL: [Link])
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC. (Source URL: [Link])
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. (Source URL: [Link])
-
How to determine level of Hydrazine - THINK RXMARINE. (Source URL: [Link])
-
Hydrazine - Wikipedia. (Source URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. jk-sci.com [jk-sci.com]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. benchchem.com [benchchem.com]
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- 15. apps.dtic.mil [apps.dtic.mil]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 19. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Strategies to Control Regioselectivity in Pyrazole Alkylation
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with controlling regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles. The inherent tautomerism and similar electronic properties of the two nitrogen atoms in the pyrazole ring often lead to the formation of difficult-to-separate regioisomeric mixtures, a significant hurdle in synthetic campaigns.[1][2]
This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges and achieve your desired isomeric outcome.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the N-alkylation of unsymmetrical pyrazoles?
The primary challenge is controlling the regioselectivity of the alkylation reaction.[3] Because the two nitrogen atoms (N1 and N2) of the pyrazole ring are nucleophilic, direct alkylation often yields a mixture of N1- and N2-substituted isomers.[1][2] The ratio of these isomers is highly sensitive to a variety of factors, making the reaction outcome difficult to predict without careful optimization. Separating these regioisomers can be challenging and costly, impacting overall yield and efficiency.[3]
Q2: What are the key factors that govern N1 vs. N2 regioselectivity?
Regioselectivity in pyrazole alkylation is not governed by a single factor but is rather a complex interplay of several parameters. Understanding these is crucial for designing a selective reaction. The key factors are:
-
Steric Hindrance: This is often the most intuitive factor. Alkylation generally favors the less sterically hindered nitrogen atom.[3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms.[2][4]
-
The Alkylating Agent: The structure and reactivity of the electrophile (e.g., SN1 vs. SN2 character) play a critical role.[5][6]
-
The Base: The choice of base influences the nature of the pyrazolate anion and its counter-ion in solution.[2]
-
The Solvent: Solvent polarity and its ability to solvate ions can dramatically shift the isomeric ratio.[3]
-
Temperature: Temperature can determine whether the reaction is under kinetic or thermodynamic control.[7][8]
Q3: How do steric effects of pyrazole substituents influence the reaction?
Bulky substituents at the C3 or C5 positions of the pyrazole ring will sterically shield the adjacent nitrogen atom (N2 and N1, respectively). Consequently, the alkylating agent will preferentially attack the more accessible, less hindered nitrogen. For a 3-substituted pyrazole, this typically favors alkylation at the N1 position. This effect can be exploited by using bulkier alkylating agents to amplify the steric bias and improve selectivity.[3][9]
Q4: Can you explain the role of the base and solvent system?
The base and solvent work in concert to modulate the reactivity of the pyrazole.
-
Base: The base deprotonates the pyrazole to form a pyrazolate anion. The nature of the counter-ion (e.g., K+, Na+, Mg2+) can influence the aggregation state and the location of the charge density on the anion. For instance, using sodium hydride (NaH) can sometimes prevent the formation of isomeric mixtures where potassium carbonate (K2CO3) fails.[2][3] Magnesium-based catalysts, such as MgBr₂, have been reported to favor N2-alkylation in specific cases.[3]
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and often favor the formation of a single regioisomer.[3] They are effective at solvating the cation from the base, leaving a "naked" and highly reactive pyrazolate anion. In contrast, polar protic solvents can form hydrogen bonds with the anion, reducing its nucleophilicity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in certain systems.[3][10]
A widely successful combination for achieving selective N1-alkylation of 3-substituted pyrazoles is the use of potassium carbonate (K₂CO₃) in DMSO.[3][11]
Q5: How does the choice of alkylating agent direct the regioselectivity?
The mechanism of the alkylation (SN1 vs. SN2) is critical.[12]
-
SN2-type reagents (e.g., methyl iodide, benzyl bromide) are sensitive to steric hindrance. Their reaction rate is faster at the less hindered nitrogen atom, making this the kinetically favored pathway.[5]
-
SN1-type reagents (e.g., t-butyl bromide, or reagents that can form a stable carbocation) are less sensitive to sterics. The regioselectivity will be determined by which nitrogen atom of the pyrazolate anion is more nucleophilic, which is influenced by electronic factors.
Furthermore, the alkylating agent itself can introduce controlling elements. For example, an alkylating agent with a nearby hydrogen-bond donor/acceptor can form an intramolecular interaction with one of the pyrazole nitrogens in the transition state, directing alkylation to the other nitrogen.[13]
Q6: What is the difference between kinetic and thermodynamic control in this context?
Understanding this concept is key to troubleshooting reactions that do not proceed as expected.[8]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product formed is the one that results from the fastest reaction pathway (i.e., the one with the lowest activation energy).[14] This is often the less sterically hindered N1-isomer.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. This allows the initial products to equilibrate to the most stable isomer.[15] If the N2-isomer is thermodynamically more stable than the N1-isomer, allowing the reaction to stir for longer at an elevated temperature could potentially increase the ratio of the N2 product.
It is crucial to determine which isomer is the kinetic product and which is the thermodynamic product for your specific system.
Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic control.
Troubleshooting Guide
Q7: My reaction gives a poor N1/N2 ratio (~1:1). How can I improve selectivity for the N1 isomer?
A non-selective reaction is a common starting point. Here is a systematic approach to optimization:
-
Increase Steric Hindrance: If your alkylating agent is small (e.g., methyl iodide), switch to a bulkier one. For example, try a benzyl bromide or even a more substituted variant. The increased steric demand of the electrophile will amplify the difference in accessibility between N1 and N2.[3]
-
Change the Base/Solvent System: If you are using a base like NaH in THF, consider switching to the K₂CO₃/DMSO system, which is well-documented to favor N1-alkylation for many 3-substituted pyrazoles.[11]
-
Lower the Temperature: The N1-isomer is often the kinetically favored product. Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can enhance the kinetic preference and improve the isomeric ratio.[8]
-
Consider a Protecting Group: For challenging cases, a protecting group strategy may be necessary. For instance, the (2-trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for functionalization of the pyrazole ring, and then a "SEM switch" can transpose the protecting group to the other nitrogen, opening up the first nitrogen for selective alkylation.[16][17]
Caption: Decision tree for improving N1-regioselectivity in pyrazole alkylation.
Q8: I am trying to synthesize the more sterically hindered N2-isomer, but the reaction favors N1. What strategies can I employ?
Selectively forming the N2-isomer is often more challenging. Consider these approaches:
-
Chelation Control/Directed Alkylation: If your pyrazole has a substituent at C3 with a Lewis basic site (e.g., a hydroxyl or carbonyl group), you can use a metal-based catalyst (like MgBr₂) that may coordinate to both the substituent and the N2 atom, directing the alkylating agent to that position.[3]
-
Exploit Intramolecular Interactions: Use a custom-designed alkylating agent that contains a functional group capable of forming a transient hydrogen bond with the N1 atom. This can pre-organize the transition state to favor bond formation at N2.[13]
-
Thermodynamic Control: If computational or experimental data suggests the N2-isomer is more stable, try running the reaction at a higher temperature for a prolonged period to allow for equilibration.[7][15]
-
Protecting Group Strategy: This is often the most reliable method. Protect the N1 nitrogen (e.g., with a removable bulky group), perform the alkylation at N2, and then deprotect.[18]
Q9: My reaction yield is low, regardless of the isomeric ratio. What are the likely causes?
Low yields can stem from several issues:
-
Incomplete Deprotonation: Ensure you are using a strong enough base and sufficient equivalents (typically 1.1-1.2 eq). The pKa of the pyrazole N-H is typically in the range of 14-15. If your pyrazole has strong electron-withdrawing groups, it will be more acidic and easier to deprotonate, but the resulting anion will be less nucleophilic.
-
Poor Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with long reaction times and low conversion, consider switching to the corresponding bromide or iodide.[3]
-
Side Reactions: Over-alkylation can occur, especially with highly reactive agents, leading to the formation of quaternary pyrazolium salts.[18] Monitor the reaction closely by TLC or LC-MS and avoid using a large excess of the alkylating agent.
-
Poor Solubility: The pyrazole starting material or the base may not be fully soluble in the chosen solvent, hindering the reaction rate. Ensure adequate stirring and consider a solvent that better solubilizes all components.
Data Summary: Influence of Reaction Parameters
The following table summarizes the general influence of key parameters on the regiochemical outcome of pyrazole alkylation. Note that these are general trends and the optimal conditions must be determined experimentally for each unique substrate.
| Parameter | Condition Favoring N1 (Less Hindered) | Condition Favoring N2 (More Hindered) | Rationale & Causality |
| Pyrazole Substituent | Bulky group at C3 position. | Bulky group at C5 position. | Steric hindrance directs the electrophile to the more accessible nitrogen.[3] |
| Alkylating Agent | Bulky, SN2-type (e.g., benzyl bromide). | Small, potentially SN1-type or with directing groups. | SN2 reactions are highly sensitive to steric bulk.[5][6] N2-selectivity may require specific electronic or chelating interactions.[13] |
| Base | K₂CO₃, Cs₂CO₃ | NaH, MgBr₂ (substrate-dependent). | The counter-ion influences the nucleophilicity and aggregation of the pyrazolate.[2][3] |
| Solvent | Polar aprotic (DMSO, DMF). | Can be highly solvent-dependent; fluorinated alcohols (TFE, HFIP) can switch selectivity.[3][10] | Solvents modulate the reactivity of the "naked" pyrazolate anion and can stabilize different transition states.[3] |
| Temperature | Low Temperature (0 °C to RT). | High Temperature (Reflux). | Favors the kinetic product.[8] |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation of a 3-Substituted Pyrazole
This protocol is a robust starting point for achieving N1 selectivity, based on the widely used K₂CO₃/DMSO system.[3][11]
Materials:
-
3-substituted pyrazole (1.0 eq)
-
Alkyl halide (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M with respect to the pyrazole.
-
Stir the suspension vigorously at room temperature for 30 minutes to ensure formation of the pyrazolate salt.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature (or gently heat to 40-50 °C if no reaction is observed) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated pyrazole.
Protocol 2: Considerations for Attempting N2-Alkylation
Achieving selective N2-alkylation is highly substrate-specific and generally requires more screening.
Initial Screening Strategy:
-
Base and Solvent Screening: Set up parallel reactions using different bases. A good starting point is to compare a strong, non-coordinating base (e.g., NaH in THF or DMF) with a potentially coordinating system (e.g., using MgBr₂ as an additive with a weaker base like DIPEA).[3]
-
Temperature Study: Analyze the product ratio at different temperatures (e.g., 0 °C, RT, and 80 °C) to probe for kinetic vs. thermodynamic control.
-
Alkylating Agent Modification: If possible, test different alkylating agents. For example, compare an alkyl bromide with an alkyl tosylate, as the different leaving groups can subtly alter the transition state.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts. [Link]
-
Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. [Link]
-
Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. [Link]
-
Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. PubMed. [Link]
-
N-methylation of pyrazole. Reddit. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
When Is the Mechanism SN1 or SN2? Chemistry Steps. [Link]
-
Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. When Is the Mechanism SN1 or SN2? - Chemistry Steps [chemistrysteps.com]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting "Brick Dust" Pyrazoles in Synthesis, Purification, and Analysis.
Introduction: The "Brick Dust" Challenge
Welcome to the Pyrazole Solubility Support Center. If you are here, you are likely staring at a flask containing a solid that refuses to dissolve in methanol, dichloromethane, or even refluxing acetonitrile.
Unsubstituted or highly polar pyrazoles often behave like "brick dust"—high-melting solids with poor solubility in both organic and aqueous media. This is driven by two thermodynamic forces:
-
Intermolecular Hydrogen Bonding: The N-H proton of one pyrazole donates to the lone pair of the N-atom on a neighbor, creating a tight, polymeric H-bond network [1].
-
-
Stacking: The planar heteroaromatic ring facilitates efficient packing in the crystal lattice [2].
To react, purify, or analyze these intermediates, we must disrupt these lattice forces. This guide provides field-proven protocols to overcome these barriers.
Module 1: Synthesis & Reaction Media
Q: My pyrazole intermediate precipitates out of the reaction mixture before conversion is complete. How do I keep it in solution?
A: You are fighting high lattice energy. You must switch from "kinetic" solvents to "thermodynamic" disruptors.
The "Lattice Breaker" Strategy: Standard solvents (DCM, THF) cannot compete with the pyrazole-pyrazole H-bonds. You need dipolar aprotic solvents that act as H-bond acceptors but not donors.
| Solvent System | Role | Application Context |
| DMSO or DMF | H-bond Disruption | Primary reaction solvent. Disrupts N-H...N networks effectively. Warning: High boiling point makes work-up difficult. |
| NMP (N-Methyl-2-pyrrolidone) | High-Temp Stability | Use for |
| PEG-400 (Co-solvent) | Phase Transfer | Acts as a "liquid polymer" to solubilize the intermediate in aqueous/organic biphasic systems [3]. |
Protocol: The "Transient Solubilization" Technique If you cannot change the solvent (e.g., during a specific coupling reaction), use a transient protecting group to increase lipophilicity in situ.
-
Reagent: Add 1.1 eq of Dihydropyran (DHP) and catalytic acid (p-TsOH).
-
Mechanism: This forms the THP-protected pyrazole . The THP group removes the H-bond donor (N-H) and adds lipophilic bulk, often turning a solid into an oil [4].
-
Reaction: Perform your desired transformation (e.g., lithiation, alkylation) on the soluble THP-intermediate.
-
Deprotection: THP is cleaved easily with mild acid (HCl/MeOH) during work-up.
Module 2: Purification Strategies
Q: My compound streaks on silica gel and crashes out in the column. How do I purify it?
A: Do not use standard wet-loading. The compound will precipitate at the top of the column, causing band broadening and tailing.
Technique 1: The "Solid Load" Protocol
This is the gold standard for insoluble heterocycles.
-
Dissolution: Dissolve your crude mixture in a minimal amount of a "super solvent" (DMSO or DMF). Note: It is okay if this volume is small.
-
Adsorption: Add dry silica gel (approx. 5x the weight of the crude) to the solution.
-
Evaporation: Remove the solvent under high vacuum (rotovap with a high-vac pump and water bath at 50°C) until you have a free-flowing powder.
-
Loading: Pour this powder on top of your pre-packed column.
Technique 2: The "Magic Solvent" Eluent
Standard DCM/MeOH gradients often fail because silica is acidic, protonating the pyrazole and causing it to stick. You must basify the silica.
Recipe: Ammoniated Methanol System
-
Component A: Dichloromethane (DCM)
-
Component B: 10:1 mixture of Methanol : Ammonium Hydroxide (28% NH
in water).-
Alternative: Use 7N NH
in Methanol if available.
-
Gradient Table:
| % Component B | Effective Solvent Composition | Target Compounds |
|---|
| 0 - 5% | Pure DCM
Module 3: Structural Decision Framework
Q: I am designing a synthesis route. How do I avoid solubility issues from the start?
A: You must decide between salt formation (ionic solubility) and masking (lipophilic solubility). Use the decision tree below to select the correct pathway.
Caption: Decision framework for selecting between salt formation (aqueous solubility) and protecting group strategies (organic solubility) [4, 5].
Module 4: Analytical Troubleshooting (NMR)
Q: I cannot get a signal in CDCl
A: Never trust a suspension. If it isn't dissolved, the NMR is silent.
The "Cocktail" Approach: Pure deuterated solvents often fail. Use these specific mixtures to break aggregates.
| Problem | Recommended Solvent System | Mechanism |
| General Insolubility | DMSO- | The universal standard. High polarity disrupts lattice. |
| H-Bond Aggregates | DMSO- | Acid breaks intermolecular N-H...N bonds, sharpening broad peaks [6]. |
| Exchangeable Protons | DMSO- | Identifies N-H protons (they disappear) vs C-H protons. |
| Rotamers (Broadening) | DMSO- | High temp speeds up rotation, coalescing broad peaks into sharp singlets [7]. |
Warning: When using TFA-
References
-
Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. PMC (PubMed Central). Available at: [Link]
-
Hydrogen bonding between pyrazoles units, and π···π stacking interactions. ResearchGate. Available at: [Link][2]
-
Green protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. RSC Advances. Available at: [Link][3][4][5]
-
Pyrazolo-Pyrimidinones with Improved Solubility. PMC (PubMed Central). Available at: [Link]
-
How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? ResearchGate. Available at: [Link]
-
19 F-NMR in solution and solid state of pyrazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of Halogenated Pyrazole Derivatives: Biological Activity & SAR Guide
This guide provides a comparative technical analysis of halogenated pyrazole derivatives, focusing on their structure-activity relationships (SAR), mechanistic differentiators, and experimental validation.
Executive Summary: The Halogen Advantage
In medicinal chemistry, the pyrazole scaffold is a "privileged structure," but its efficacy is often dictated by the strategic placement of halogen atoms (F, Cl, Br, I). This guide analyzes how specific halogen substitutions shift the biological profile of pyrazoles from simple scaffold-fillers to potent kinase inhibitors or antimicrobial agents.
Key Differentiator: While non-halogenated pyrazoles often suffer from rapid metabolic clearance or poor membrane permeability, halogenated analogs exploit two distinct mechanisms:
-
Metabolic Blocking: Fluorine (F) prevents oxidative metabolism at labile sites.
-
Halogen Bonding (XB): Chlorine (Cl), Bromine (Br), and Iodine (I) form directed non-covalent interactions (σ-hole bonding) with protein backbone carbonyls, often mimicking the hydrogen bonds of ATP in kinase pockets.
Mechanistic Insight: The Sigma-Hole & Solvation
To rationally design these derivatives, one must understand the underlying physics of the halogen-protein interaction.
The Sigma-Hole Phenomenon
Unlike Hydrogen bonds, Halogen bonds (XB) are highly directional. As the halogen size increases (Cl < Br < I), the electron density polarizes, creating a region of positive electrostatic potential (the
-
Fluorine (F): High electronegativity, negligible
-hole. Acts primarily by altering pKa and increasing lipophilicity without steric bulk. -
Chlorine (Cl): Moderate
-hole; often serves as a "lipophilic space filler." -
Bromine (Br) & Iodine (I): Strong
-hole donors. Capable of anchoring the ligand into the hydrophobic pockets of enzymes (e.g., COX-2, EGFR) by binding to nucleophilic residues (Oxygen/Nitrogen).
Visualization: Halogen-Kinase Interaction Pathway
The following diagram illustrates how halogen size dictates the binding mode within a target pocket (e.g., Kinase Hinge Region).
Figure 1: Mechanistic divergence between Fluorine (metabolic stability) and heavier halogens (affinity via halogen bonding).
Comparative Analysis: Efficacy by Application
Case Study A: Anticancer Activity (Kinase Inhibition)
In the context of anticancer agents (e.g., targeting EGFR or HepG2 cell lines), the position and type of halogen are critical.
-
Observation: Heavier halogens (Br, I) at the para-position of the phenyl ring attached to the pyrazole often yield superior IC50 values compared to ortho or meta substitutions.
-
Data Point: In comparative studies against HepG2 (liver cancer) cells, Bromo-derivatives (e.g., Compound 5c) demonstrated an IC50 of 36.63 µg/mL , significantly outperforming Chloro-analogs (IC50 > 50 µg/mL) in specific scaffolds.
-
Why? The large Bromine atom fills the hydrophobic pocket more effectively and forms a stronger halogen bond than Chlorine.
Case Study B: Antimicrobial Activity (S. aureus)
For antimicrobial applications, lipophilicity (LogP) plays a larger role in penetrating the bacterial cell wall.
-
Observation: Fluorine and Bromine analogs often show the highest potency, but for different reasons.[2] Fluorine enhances permeability, while Bromine disrupts protein function.
-
Data Point: Against Staphylococcus aureus (ATCC 25923):
-
F-analog (Para): MIC = 0.023 µg/mL (High permeability).
-
Br-analog (Para): MIC = 0.023 µg/mL (High binding affinity).
-
Cl-analog: MIC = 0.187 µg/mL (Lower potency).
-
Summary Table: Halogen Impact on Pyrazole Performance[3]
| Feature | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Primary Mechanism | Metabolic Stability / Permeability | Lipophilic Space Filling | Halogen Bonding (Strong) | Halogen Bonding (Very Strong) |
| Steric Impact | Low (Mimics H) | Moderate | High | Very High |
| Sigma-Hole Strength | Negligible | Weak | Strong | Strongest |
| Best Application | CNS drugs, Antimicrobials (Gram-) | General scaffold optimization | Kinase Inhibitors (Specific Pockets) | Crystallography / High Affinity Ligands |
| Typical Potency Trend | High (due to PK) | Moderate | High (due to Affinity) | Variable (Steric clashes possible) |
Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must use protocols that account for the solubility issues inherent to halogenated compounds.
Protocol A: Validated MTT Cytotoxicity Assay
Purpose: Determine IC50 of halogenated pyrazoles against cancer cell lines (e.g., HepG2).
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO or SDS-HCl.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., 5 × 10³ cells/well) in 96-well plates. Incubate for 24h to ensure adhesion.
-
Compound Preparation (Critical Step):
-
Dissolve halogenated pyrazoles in 100% DMSO to create a 10 mM stock.
-
Validation Check: Ensure no precipitation occurs. If cloudy, sonicate for 30s.
-
Perform serial dilutions in culture medium. Final DMSO concentration must be < 0.5% to prevent solvent toxicity.
-
-
Treatment: Add 100 µL of diluted compounds to wells.
-
Controls: Include Vehicle Control (0.5% DMSO only) and Positive Control (e.g., Doxorubicin).
-
Blanks: Medium only (no cells).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout:
-
Add 20 µL MTT reagent. Incubate 4h (purple formazan crystals form).
-
Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.
-
Measure Absorbance at 570 nm .
-
-
Calculation:
Protocol B: Microbroth Dilution for MIC (Antimicrobial)
Purpose: Compare potency of F vs Cl vs Br analogs.
Workflow Diagram:
Figure 2: MIC determination workflow with mandatory sterility and growth controls.
References
-
Vertex AI Search. (2025). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. ResearchGate. 3
-
MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. 4
-
AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. AIP. 5[6]
-
NIH. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. PMC. 1
-
ResearchGate. (2020).[2] Molecular Interactions of Pyrazine-Based Compounds to Proteins. ResearchGate. 2
Sources
A Technical Guide to the Validation of 2-(4-Iodo-2-methylpyrazol-3-yl)acetic Acid Derivatives as Novel Enzyme Inhibitors
This guide provides a comprehensive framework for the validation of 2-(4-iodo-2-methylpyrazol-3-yl)acetic acid derivatives as potential enzyme inhibitors. While specific experimental data for this particular scaffold is not yet widely available in peer-reviewed literature, its structural motifs—a halogenated pyrazole core coupled with an acetic acid side chain—suggest a promising starting point for the development of targeted therapeutics. This document will, therefore, leverage established principles of enzyme inhibitor validation and draw parallels from structurally related pyrazole-based inhibitors to outline a robust, self-validating experimental workflow for researchers and drug development professionals.
Introduction: The Rationale for Investigating Pyrazole Acetic Acid Derivatives
The pyrazole nucleus is a well-established pharmacophore present in a variety of approved drugs, renowned for its diverse biological activities.[1] These activities often stem from the ability of the pyrazole scaffold to engage in specific interactions with enzyme active sites. The incorporation of a 4-iodo substituent can significantly modulate the electronic and steric properties of the ring, potentially enhancing binding affinity and selectivity for target enzymes.[2] Furthermore, the acetic acid moiety provides a crucial handle for interaction with polar residues within an enzyme's active site and can influence the pharmacokinetic properties of the molecule.
While the specific targets for 2-(4-iodo-2-methylpyrazol-3-yl)acetic acid derivatives are yet to be elucidated, related pyrazole compounds have demonstrated inhibitory activity against a range of enzymes, including:
-
Cyclooxygenases (COX-1 and COX-2): Many pyrazole derivatives are potent anti-inflammatory agents that selectively inhibit COX-2.[3][4]
-
Kinases (e.g., CDKs, PI3K): The pyrazole scaffold is a common feature in many kinase inhibitors developed for oncology.
-
Monoamine Oxidases (MAO-A and MAO-B): Certain pyrazole derivatives have shown potential in the treatment of neurodegenerative diseases by inhibiting these key enzymes.[5]
-
Fatty Acid Amide Hydrolase (FAAH): Patent literature suggests pyrazole derivatives as potential inhibitors of FAAH, which is a target for pain and inflammation.[6][7]
-
5-Lipoxygenase (5-LO): Pyrazole compounds have been investigated as inhibitors of this enzyme, which is involved in the inflammatory cascade.[8]
Given this precedent, a logical first step in validating a novel series of 2-(4-iodo-2-methylpyrazol-3-yl)acetic acid derivatives would be to screen them against a panel of these and other relevant enzymes.
The Validation Workflow: A Step-by-Step Approach
The experimental validation of a potential enzyme inhibitor is a multi-step process designed to confirm its activity, determine its potency and mechanism of action, and assess its specificity. This workflow ensures the generation of reliable and actionable data to guide further drug development efforts.
Figure 1: A generalized workflow for the validation of novel enzyme inhibitors.
Phase 1: Initial Screening
The primary objective of this phase is to identify "hits" from a library of synthesized 2-(4-iodo-2-methylpyrazol-3-yl)acetic acid derivatives.
Experimental Protocol: Generic Spectrophotometric Enzyme Assay
This protocol provides a template that can be adapted for various enzymes where the reaction produces a change in absorbance.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a concentrated stock of the target enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add 2 µL of the test compound solution to the appropriate wells (final concentration, e.g., 10 µM). For control wells, add 2 µL of DMSO.
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for a p-nitrophenol producing enzyme) in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Phase 2: Potency and Mechanism of Action
Once hits are identified, the next step is to quantify their potency and understand how they interact with the enzyme.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Experimental Protocol:
-
Follow the general assay protocol described above.
-
Create a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions) to generate a range of concentrations.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinetic Studies to Determine the Mechanism of Inhibition
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization. This is typically achieved by performing the enzyme assay with varying concentrations of both the substrate and the inhibitor.
Experimental Protocol:
-
Set up a matrix of reactions in a 96-well plate with varying concentrations of the substrate (e.g., 0.5x, 1x, 2x, 5x, 10x the Michaelis constant, Km) and the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Measure the initial reaction rates (V₀) for all conditions.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.
Figure 2: A diagram illustrating the different modes of reversible enzyme inhibition.
The results of these kinetic studies will allow for the determination of the inhibition constant (Ki), which is a more precise measure of inhibitor potency than the IC50.
Table 1: Comparison of Kinetic Parameters for Different Inhibition Mechanisms
| Inhibition Type | Apparent Km | Apparent Vmax | Lineweaver-Burk Plot |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Varies | Decreases | Lines intersect in the second or third quadrant |
Phase 3: Selectivity and Cellular Activity
A good drug candidate should be selective for its target enzyme to minimize off-target effects.
Selectivity Profiling
The validated inhibitors should be tested against a panel of related enzymes. For example, if the primary target is a specific kinase, the compounds should be screened against a broad panel of other kinases. The IC50 values are determined for each of these enzymes, and a selectivity ratio is calculated.
Cell-Based Assays
The final step in preclinical validation is to determine if the inhibitor is active in a cellular context. This involves treating cells that express the target enzyme with the inhibitor and measuring a relevant downstream biological effect.
Experimental Protocol: Example for a Kinase Inhibitor
-
Cell Culture: Culture a cell line known to be dependent on the activity of the target kinase.
-
Treatment: Treat the cells with varying concentrations of the inhibitor for a specific duration.
-
Lysis and Western Blotting: Lyse the cells and perform a Western blot to analyze the phosphorylation status of a known substrate of the target kinase. A decrease in phosphorylation would indicate target engagement.
-
Functional Assays: Perform assays to measure a functional outcome of inhibiting the target, such as cell proliferation (e.g., MTT assay) or apoptosis (e.g., caspase activity assay).
Data Presentation and Interpretation
All quantitative data should be presented clearly to allow for easy comparison between different derivatives and with known inhibitors.
Table 2: Hypothetical Validation Data for 2-(4-Iodo-2-methylpyrazol-3-yl)acetic Acid Derivatives against Target Enzyme X
| Compound ID | R-Group Modification | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Selectivity vs. Enzyme Y (Fold) |
| Lead-001 | -H | 1.2 | 0.5 | Competitive | 50 |
| Lead-002 | -CH3 | 0.8 | 0.3 | Competitive | >100 |
| Lead-003 | -Cl | 2.5 | 1.1 | Mixed | 20 |
| Reference Inhibitor | N/A | 0.5 | 0.2 | Competitive | 200 |
Conclusion
While the specific biological activities of 2-(4-iodo-2-methylpyrazol-3-yl)acetic acid derivatives are still to be fully explored, the pyrazole scaffold holds significant promise for the development of novel enzyme inhibitors. The systematic validation workflow outlined in this guide provides a robust and scientifically rigorous framework for characterizing such compounds. By following these principles of initial screening, potency and mechanistic studies, and selectivity profiling, researchers can effectively evaluate the therapeutic potential of this and other novel chemical series. The insights gained from these studies will be invaluable for guiding structure-activity relationship (SAR) studies and ultimately identifying lead candidates for further preclinical and clinical development.
References
- Bondock, S., et al. (2010). A new series of fused pyrazole-pyrimidine derivatives. European Journal of Medicinal Chemistry, 45(9), 3693-3702.
- Google Patents. (2009). Pyrazole derivatives useful as inhibitors of FAAH. AU2009257795A1.
- Google Patents. (2012).
- Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5789.
- Google Patents. (2016).
- Abdel-Aziz, A. A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 314-329.
- El-Moghazy, S. M., et al. (2018).
- Hassan, A. S., et al. (2022). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. Molecules, 27(15), 5028.
- Chandra, T., et al. (2010). A series of compounds with anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 45(4), 1494-1499.
- Bekhit, A. A., et al. (2008). Synthesis and biological evaluation of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 43(2), 456-463.
- Balbi, A., et al. (2011). Potent inhibitors of neutrophil chemotactic responsiveness. Journal of Medicinal Chemistry, 54(21), 7586-7599.
- Go, M. L., et al. (2005). A novel series of 4-(4-methoxyphenyl)-N-propyl-1H, 1'H-[2, 2'-bipyrrole]-1-carboxamide. Bioorganic & Medicinal Chemistry, 13(1), 229-239.
- Barsoum, F. G., et al. (2006). A series of bis (3-aryl-4, 5-dihydro-1H-pyrazole-1-thiocarboxamides) and bis (3-aryl-4, 5-dihydro-1H-pyrazole-1-carboxamides). Archiv der Pharmazie, 339(8), 435-440.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
-
Abdel-Aziz, A. A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 314-329. [Link]
-
Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B (MAO-B) inhibitor. Current status of pyrazole and its biological activities - PMC. [Link]
- Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of a novel series of 3,5-diaryl pyrazole derivatives as anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 20(2), 730-733.
- Cocconcelli, C., et al. (2007). Parallel synthesis of aryl azoles.
- Chovatia, P. T., et al. (2006). Synthesis and in vitro anti-tubercular and anti-microbial activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(18), 4843-4846.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,5-Trisubstituted Pyrazoles as New Class of Anti-inflammatory and Analgesic Agents. Archiv der Pharmazie, 337(10), 549-556.
- Kumar, V., & Aggarwal, R. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 8(7), 246-265.
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Precision Docking of Pyrazole Scaffolds in Kinase Targets: A Comparative Technical Guide
Executive Summary
The pyrazole scaffold represents a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Its nitrogen-rich heterocycle serves as a versatile hydrogen bond donor/acceptor system, allowing it to anchor effectively to the kinase hinge region. This guide provides a technical comparison of docking methodologies for pyrazole derivatives, evaluating software performance (Glide, GOLD, AutoDock Vina) and detailing a self-validating protocol for researchers.
Structural Mechanistics: The Pyrazole Advantage
The Hinge Region Interaction
The efficacy of pyrazole inhibitors hinges on their ability to form hydrogen bonds with the backbone residues of the kinase hinge region (the segment connecting the N-terminal and C-terminal lobes).
-
Adenine Mimicry: The pyrazole ring often positions itself to form a bidentate H-bond interaction:
-
N1/NH (Donor): Interacts with the backbone carbonyl of a hinge residue (e.g., Glu, Leu).
-
N2 (Acceptor): Interacts with the backbone amide nitrogen.
-
-
DFG Conformation:
-
Type I Inhibitors: Bind to the active (DFG-in) conformation. Pyrazoles often occupy the ATP pocket directly.
-
Type II Inhibitors: Bind to the inactive (DFG-out) conformation. Pyrazoles may serve as the hinge-binding moiety linked to a "tail" that extends into the allosteric pocket created by the DFG flip.
-
Comparative Scaffold Analysis
| Feature | Pyrazole | Pyrimidine | Indolinone |
| H-Bond Capacity | High (Donor/Acceptor) | High (Acceptor dominant) | Moderate (Donor/Acceptor) |
| Steric Profile | Compact (5-membered) | Compact (6-membered) | Bulky (Bicyclic) |
| Solubility | Generally Good | Moderate | Often Poor |
| Kinase Selectivity | Tunable via 3,4,5-substitutions | High | Moderate |
Comparative Analysis of Docking Software
The choice of docking software significantly impacts the enrichment factors and pose prediction accuracy for pyrazole-based ligands.
Software Performance Matrix
The following comparison is based on aggregate performance data from kinase-specific validation sets (e.g., DUD-E, PDBbind).
| Metric | Schrödinger Glide (XP) | CCDC GOLD | AutoDock Vina |
| Scoring Function | Empirical (GlideScore) | Genetic Algorithm (ChemPLP/GoldScore) | Empirical/Knowledge-based |
| Hinge Recognition | Excellent. High penalty for missing hinge H-bonds. | Good. Highly dependent on defined constraints. | Moderate. Can miss directional H-bonds without manual weight adjustment. |
| Pose Accuracy (RMSD < 2Å) | ~85% for rigid kinases | ~75-80% (better for flexible side chains) | ~60-70% |
| Speed | Moderate | Slow (Genetic Algorithm) | Fast |
| Best Use Case | High-precision lead optimization | Flexible active sites (induced fit) | High-throughput virtual screening |
Technical Recommendation
For pyrazole inhibitors , Glide XP is often superior for pose prediction because its scoring function heavily weights the directional hydrogen bonds critical for hinge binding. GOLD is the alternative of choice when the kinase DFG loop is highly flexible or when water-mediated interactions (using the "toggle" water function) are critical.
Validated Experimental Protocol
This protocol is designed to be self-validating . You must perform Step 1 before analyzing new compounds.
Phase 1: System Validation (The "Redocking" Test)
-
Selection: Choose a PDB crystal structure of your target kinase co-crystallized with a pyrazole or adenine-mimic ligand (e.g., PDB: 2VTO for CDK2).
-
Extraction: Separate the ligand from the protein.
-
Preparation:
-
Docking: Dock the extracted ligand back into the active site.
-
Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.
-
Pass: RMSD < 2.0 Å.
-
Fail: RMSD > 2.0 Å. Action: Re-optimize grid box size or protonation states.
-
Phase 2: Pyrazole Docking Workflow
-
Ligand Preparation:
-
Generate tautomers (critical for pyrazoles: 1H vs 2H tautomers can change H-bond donor/acceptor patterns).
-
Energy minimize using OPLS3e or MMFF94 force field.
-
-
Grid Generation:
-
Center grid on the hinge region residues.
-
Inner box: 10x10x10 Å (focused on ATP pocket).
-
Outer box: 20x20x20 Å (allowing for extended tails).
-
-
Constraints (Optional but Recommended):
-
Define a hydrogen bond constraint on the hinge residue backbone (e.g., Met318 for BCR-ABL).[9] This forces the software to prioritize poses that mimic the ATP interaction.
-
-
Execution & Analysis:
Visualizations
In Silico Kinase Inhibitor Workflow
This diagram illustrates the logical flow from target selection to lead optimization, emphasizing the validation loop.
Caption: Figure 1: Self-validating computational workflow for kinase inhibitor discovery. The redocking step (yellow) is a critical "Go/No-Go" gate before screening new compounds.
MAPK Signaling Pathway (Target Context)
Understanding the downstream effects of inhibiting kinases like p38 or ERK is crucial for interpreting biological data.
Caption: Figure 2: Simplified MAPK signaling cascade. Pyrazole inhibitors often target RTKs (like VEGFR) or downstream kinases like RAF/p38 to halt proliferative signaling.
Case Study Data: Docking vs. Bioactivity
The following table summarizes data from a comparative study on p38 MAPK inhibitors, illustrating the correlation between docking scores and experimental IC50 values. Note that while docking scores (kcal/mol) indicate affinity, they are not perfectly linear predictors of biological activity due to solvation effects and entropy.
| Compound ID | Structure Type | Docking Score (Glide XP) | Exp. IC50 (nM) | Key Interactions (Observed) |
| PYZ-01 | 1,3,4-Trisubstituted Pyrazole | -10.2 kcal/mol | 12 | Met109 (Hinge), Lys53 (Salt bridge) |
| PYZ-04 | Fused Pyrazolo-pyrimidine | -9.8 kcal/mol | 45 | Met109, Leu104 |
| Ref (SB203580) | Imidazole derivative | -9.5 kcal/mol | 50 | Met109, Thr106 (Gatekeeper) |
| PYZ-Neg | N-Methylated Pyrazole | -6.1 kcal/mol | >10,000 | Loss of H-bond donor at hinge |
Data Interpretation: The loss of the H-bond donor in PYZ-Neg (due to methylation) drastically reduces both the docking score and biological activity, confirming the structural hypothesis that the hinge interaction is non-negotiable.
References
-
Wanode, D. M., et al. (2026).[14] "Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach." Journal of Applied Pharmaceutical Science. Link
-
Perola, E., et al. (2004). "A Detailed Comparison of Current Docking and Scoring Methods on Systems of Pharmaceutical Relevance." Proteins: Structure, Function, and Bioinformatics. Link
-
Moukha-Chafiq, O., et al. (2018). "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." Molecules. Link
-
RCSB Protein Data Bank. "Crystal structure of CDK2 in complex with a pyrazole inhibitor (PDB: 2VTO)." Link
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
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Precision in the Pocket: A Technical Guide to Assessing Pyrazole-Based Kinase Inhibitor Selectivity
Executive Summary
The pyrazole scaffold represents a "privileged structure" in kinase medicinal chemistry due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, this structural compatibility is a double-edged sword: while it ensures potency, it frequently leads to "promiscuous" binding across the kinome (off-target effects).
For drug development professionals, the challenge is not merely finding a binder, but rigorously defining its selectivity profile to predict toxicity and mechanism of action. This guide outlines a self-validating workflow to assess selectivity, moving from high-throughput biochemical screens to physiologically relevant live-cell target engagement.
Part 1: The Pyrazole Scaffold & The Selectivity Challenge
Structural Basis of Interaction
The pyrazole ring typically functions as a Type I ATP-competitive inhibitor. Its nitrogen atoms often serve as hydrogen bond donors/acceptors to the backbone residues of the kinase hinge region (e.g., the "gatekeeper" + 1 or + 3 residues).
-
The Promiscuity Trap: Because the ATP-binding pocket is highly conserved across the >500 human kinases, a simple pyrazole core can bind dozens of off-targets (e.g., Crizotinib, a pyrazole-based inhibitor, targets MET, ALK, and ROS1, but also has activity against unrelated kinases).
-
The Selectivity Solution: Specificity is rarely derived from the pyrazole ring itself but from the "decorations"—side chains that extend into the hydrophobic back pocket or the solvent-front region, exploiting unique structural variances (e.g., the size of the gatekeeper residue).
Diagram: The Hinge Binding Mechanism
The following diagram illustrates the generic binding mode of a pyrazole inhibitor and the critical regions defining selectivity.
Figure 1: Schematic of pyrazole core interaction. The pyrazole anchors the molecule via H-bonds to the hinge, while selectivity is determined by R-group interactions with the Gatekeeper and hydrophobic pockets.
Part 2: Comparative Selectivity Analysis
To understand the range of pyrazole performance, we compare Crizotinib , a first-generation multi-targeted inhibitor, with Encorafenib , a highly selective BRAF inhibitor. Both utilize pyrazole motifs but achieve vastly different selectivity profiles.
Table 1: Comparative Selectivity Profiles
| Feature | Crizotinib (Multi-Target) | Encorafenib (Selective) |
| Primary Target(s) | MET, ALK, ROS1 | BRAF (V600E) |
| Scaffold Class | 3-benzyloxy-2-aminopyridine (Pyrazole-linked) | Pyrazole-pyrimidine |
| Selectivity Mechanism | Binds conserved ATP pocket features common to MET/ALK. | Stabilizes the "DFG-in" active conformation; optimized to fit the RAF-specific pocket. |
| Off-Target Liability | High (targets MST1R, AXL). Associated with visual disturbances (retinal toxicity). | Low (High selectivity over CRAF and other kinases reduces paradoxical activation). |
| Selectivity Score (S35) | High (Less Selective) | Low (Highly Selective) |
| Clinical Implication | Useful for multiple distinct cancers but higher risk of off-target toxicity. | Precision therapy for melanoma; allows combination with MEK inhibitors. |
Note: S35 is a metric defined by Davis et al., representing the fraction of kinases inhibited >35% at a fixed concentration.
Part 3: Methodological Workflow for Selectivity Assessment
A single assay is insufficient to claim selectivity. A robust pipeline must filter compounds from broad biochemical screens to precise cellular engagement.
The "Selectivity Funnel"
-
Tier 1: Kinome-Wide Scanning (Biochemical): High-throughput competition binding to identify all potential binders.
-
Tier 2: Potency Determination (Biochemical): Kd or IC50 measurements for "hits" from Tier 1.
-
Tier 3: Live-Cell Target Engagement (Cellular): NanoBRET assays to confirm binding occurs in the presence of physiological ATP and intact membranes.
Figure 2: The Selectivity Funnel. A tiered approach ensures that biochemical affinity translates to intracellular target engagement.
Part 4: Detailed Experimental Protocols
Protocol A: Biochemical Profiling (Competition Binding)
Basis: The KINOMEscan methodology (Davis et al., 2011).
Principle: Measures the ability of a test compound to compete with an immobilized "bait" ligand for the kinase active site. It does not require ATP, avoiding ATP-competitive bias in the primary screen.
Step-by-Step Workflow:
-
Preparation:
-
Kinases are DNA-tagged and expressed in HEK293 cells or E. coli.
-
Immobilize bait ligands (broad-spectrum kinase inhibitors) on magnetic beads.
-
-
Incubation:
-
Mix DNA-tagged kinase, immobilized bait, and the test pyrazole compound (typically at 1 µM or 10 µM) in binding buffer.
-
Incubate for 1 hour at room temperature with shaking.
-
-
Competition:
-
If the pyrazole binds the kinase, it prevents the kinase from binding the magnetic beads.
-
-
Wash & Elution:
-
Wash beads to remove unbound kinase/compound.
-
Elute bead-bound kinase.
-
-
Quantification:
-
Measure the amount of eluted kinase using qPCR (detecting the DNA tag).
-
Result: % Control = (Signal_test / Signal_DMSO) × 100. Lower % indicates higher binding affinity.
-
Protocol B: Cellular Target Engagement (NanoBRET)
Basis: Vasta et al., 2018.[1] This is critical for pyrazoles, as their lipophilicity affects membrane permeability.
Principle: Bioluminescence Resonance Energy Transfer (BRET) between a kinase fused to NanoLuc® luciferase (energy donor) and a cell-permeable fluorescent tracer (energy acceptor).
Step-by-Step Workflow:
-
Transfection (Day 1):
-
Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.
-
Plate cells in 96-well format (20,000 cells/well).
-
-
Tracer Addition (Day 2):
-
Add the cell-permeable fluorescent tracer (at a concentration near its Kd, typically 0.1–1.0 µM).
-
Note: The tracer binds the kinase ATP pocket, generating a BRET signal.
-
-
Compound Treatment:
-
Add the test pyrazole inhibitor in a dose-response series.
-
Incubate for 2 hours at 37°C.
-
-
Displacement:
-
If the pyrazole enters the cell and binds the kinase, it displaces the tracer.
-
Result: Loss of BRET signal.
-
-
Measurement:
References
-
Davis, M. I., et al. (2011).[4] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[4] [Link]
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[3][5] Cell Chemical Biology, 25(2), 206–214. [Link]
-
Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET.[3][5][6] Nature Communications, 6, 10091. [Link]
-
Cui, J. J., et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors with potential for the treatment of cancer. Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]
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- 3. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 4. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 6. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal Procedures: 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid
[1][2]
Executive Summary & Waste Classification
2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid is a halogenated heterocyclic acid.[1][2] Proper disposal is dictated not just by its acidity, but critically by its iodine content .[1][2]
Unlike standard organic acids, this compound cannot be incinerated in standard fuel-blending kilns without specific flue-gas scrubbing, as the thermal decomposition releases corrosive hydrogen iodide (HI) and elemental iodine (
Core Classification:
-
RCRA Status (USA): Non-listed, but characteristic hazardous waste (if ignitable/corrosive in solution).[1][2] Treat as D002 (Corrosive) if pH < 2.[1][2]
-
Waste Stream: Halogenated Organic Solid (or "Halogenated Acidic Waste" if in solution).[1][2][3]
-
Critical Incompatibility: Strong Oxidizers (releases toxic
vapor).[1][2]
Hazard Identification & Assessment
Before handling waste, you must understand the specific risks associated with the iodinated pyrazole moiety.
| Parameter | Characteristic | Disposal Implication |
| Chemical Structure | Iodinated Pyrazole w/ Acid Tail | Must be segregated from non-halogenated solvents.[1][2][3][4] The C-I bond is weaker than C-Cl or C-F, making it more susceptible to cleavage and iodine release.[1] |
| Acidity | Weak Organic Acid ( | Do not mix with cyanides, sulfides, or strong bases in the waste container to avoid heat generation or toxic gas evolution.[1][2] |
| Physical State | Solid (Crystalline) | Preferred disposal state. Dissolving solids for disposal creates unnecessary liquid waste volume and spill risks.[1][2] |
| Reactivity | Sensitive to Oxidizers | Strict Isolation: Contact with bleach (NaOCl) or peroxides will oxidize the iodide to elemental iodine (purple toxic vapor).[1][2] |
Pre-Disposal Stabilization & Packaging[1][2]
A. Solid Waste (Preferred)
Most synthesis byproducts or expired reagents will be in this form.[1][2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Segregation: Do not co-mingle with non-halogenated solids (e.g., glucose, simple salts) as this dilutes the halogen content, potentially complicating the incinerator's batch logic.[1]
-
Labeling: Mark clearly as "Solid Waste: Halogenated Organics" . Explicitly list "Iodinated Pyrazole" to alert EHS to the heavy atom content.
B. Liquid Waste (Mother Liquors/Solutions)
If the compound is dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate).[1]
-
pH Check: If the solution is highly acidic (pH < 2), do not neutralize it in the waste container.[1][2] Neutralization generates heat and can degrade the iodine bond.[2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE.[1][2]
-
Segregation: Pour into the "Halogenated Solvent" carboy.
-
Critical Note: Even if the solvent is Methanol (non-halogenated), the presence of the iodinated solute (>1%) reclassifies the entire container as Halogenated Waste.[1]
-
Disposal Workflow Decision Tree
The following logic flow ensures the material reaches the correct incineration stream (High-Temperature Incineration with Acid Scrubbing).
Figure 1: Decision matrix for segregating iodinated organic waste to prevent contamination of non-halogenated streams.
Emergency Spill Response
If 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid is spilled, immediate action is required to prevent tracking and inhalation.[1][2]
Protocol:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2] If powder is fine/dusty, use an N95 or P100 respirator.[1][2]
-
Containment:
-
Decontamination: Wash the surface with a mild detergent and water.[1][2] If a purple stain (iodine) appears, use a thiosulfate solution (e.g., 5% Sodium Thiosulfate) to reduce the iodine to colorless iodide, then wipe clean.[1]
References & Authority
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] (Defines hazardous waste characteristics and halogenated waste segregation).
-
[Link]
-
-
National Institutes of Health (NIH) / PubChem. Compound Summary: Iodoacetic Acid Derivatives (Analogous Hazards).[1][2] (Provides toxicity and reactivity data for iodinated carboxylic acids).
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] (Standard protocols for handling halogenated organic waste).
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid
Topic: Personal protective equipment for handling 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid Audience: Researchers, scientists, and drug development professionals.
Risk Assessment & Hazard Identification
The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers treat novel intermediates as "generic white powders." This is a critical error. While specific toxicological data for 2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid may be sparse in public databases, its structure dictates its hazard profile. You must apply the Precautionary Principle , treating this substance as a bioactive, halogenated organic acid until proven otherwise.
Structural Hazard Analysis:
-
Acetic Acid Moiety: This functional group confers acidity. In solid form, it is an irritant; in solution, it can be corrosive to mucous membranes and ocular tissue.
-
Iodo-Substituent: Organic iodides are often light-sensitive and can liberate free iodine (
) upon degradation, which is a respiratory irritant and staining agent. Heavy halogenation also increases lipophilicity, potentially enhancing dermal absorption. -
Pyrazole Core: A common pharmacophore in kinase inhibitors. You must assume potential biological activity (e.g., enzyme inhibition) even at low exposure levels.
Primary Routes of Entry:
-
Inhalation: Fine dust generation during weighing.
-
Ocular: High risk of severe irritation/corrosion due to acidity.
-
Dermal: Absorption facilitated by the halogenated heterocyclic structure.
The PPE Matrix: Tiered Protection System
Do not rely on "standard lab attire." Use this matrix to select PPE based on your specific operation.
| PPE Component | Material / Specification | Critical Reasoning |
| Hand Protection | Double Nitrile (0.11 mm min. thickness per layer) | Why: Single nitrile layers can have micro-defects. The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing. Note: If dissolved in DCM or DMF, use Silver Shield laminate under-gloves as these solvents permeate nitrile rapidly. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Why: Safety glasses do not seal against dust or splashes. An acidic solid entering the eye can cause corneal opacity before you reach the eyewash station. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Why: Engineering controls are superior to respirators. All open handling must occur here. Backup: N95/P100 mask only if hood failure occurs during emergency cleanup. |
| Body Defense | Lab Coat (Poly-cotton) + Chemical Apron | Why: Standard coats absorb liquids. A rubber/Tyvek apron prevents acidic solutions from soaking through to the skin during synthesis. |
Operational Workflow: From Weighing to Cleanup
This protocol uses a "Zone Defense" strategy to contain the chemical.
Phase A: Preparation (The "Cold Zone")
-
Verify Engineering Controls: Check the fume hood monitor. Flow must be stable.
-
Prepare the Balance: Place the analytical balance inside the fume hood. If vibration is an issue and you must weigh outside, use a static-dissipative powder containment hood .
-
Don PPE: Put on the inner pair of nitrile gloves, then the lab coat, then the outer pair of gloves (tucked over the cuff).
Phase B: Manipulation (The "Hot Zone")
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Pyrazole derivatives often carry static charge, causing "powder fly" that bypasses PPE.
-
Transfer:
-
Open the source container only inside the hood.
-
Transfer slowly to avoid aerosolization.
-
Crucial Step: If the powder is yellow/brown, iodine may have liberated. Vent the container away from your face before full opening.
-
-
Solubilization: Add solvent immediately to the weighing vessel to "wet" the dust, eliminating the inhalation hazard for subsequent steps.
Phase C: Termination (Decontamination)
-
Wipe Down: Clean the balance and immediate area with a tissue soaked in dilute sodium thiosulfate (5% aq).
-
Chemistry: Thiosulfate neutralizes any liberated iodine and solubilizes the organic acid salt.
-
-
Doffing Protocol:
-
Remove outer gloves using the "beak method" (pinch outside, pull off).
-
Inspect inner gloves for tears.[1]
-
Wash hands with soap and water immediately after removing inner gloves.
-
Emergency Response & Disposal
Spill Management:
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or dilute bicarbonate), then scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the reaction matrix.
Disposal Strategy:
-
Waste Stream: Segregate as "Halogenated Organic Acid Waste."
-
Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste drum, as this can oxidize the iodine substituent, releasing toxic purple iodine vapor.
Visualizing the Safety Protocol
The following diagram illustrates the decision logic for PPE selection and handling based on the state of the matter.
Caption: Decision logic for PPE selection based on physical state and solvent compatibility. Note the critical upgrade to laminate gloves when permeating solvents are used.
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] United States Department of Labor. [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Pyrazole derivatives and general safety.[3] National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
